2'-Deoxyguanosine-13C,15N2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1 |
InChI Key |
YKBGVTZYEHREMT-CWPRTZMXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of 2'-Deoxyguanosine-13C,15N2.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific data for this exact isotopic combination is not widely published, this document compiles relevant information from closely related isotopologues and the parent molecule to provide a comprehensive resource. The primary application of such labeled compounds is in tracer studies for metabolic flux analysis and as internal standards for quantitative analysis by mass spectrometry.[1][2]
Core Physical and Chemical Properties
The introduction of ¹³C and ¹⁵N isotopes results in a molecule with a higher molecular weight than its unlabeled counterpart, which is essential for its use in mass spectrometry-based assays. The fundamental chemical reactivity and structural properties are expected to be nearly identical to unlabeled 2'-deoxyguanosine.
Table 1: Physical and Chemical Properties of 2'-Deoxyguanosine and Related Isotopologues
| Property | 2'-Deoxyguanosine (Unlabeled) | 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | 2'-Deoxyguanosine·H₂O (¹³C₁₀, ¹⁵N₅) |
| Molecular Formula | C₁₀H₁₃N₅O₄[3] | C₉[¹³C]H₁₃N₃[¹⁵N]₂O₅[] | C₁₀H₁₃N₅O₄·H₂O[5] |
| Molecular Weight | 267.24 g/mol [3] | 286.22 g/mol [][6] | 300.15 g/mol [5] |
| Appearance | White crystalline powder | White to Off-white Solid[] | Solid (Form not specified)[5] |
| Solubility | Soluble in methanol, ethanol, DMSO[7] | Slightly soluble in DMSO, Methanol (Heated)[] | Not specified |
| Melting Point | >171°C (dec.)[] | >171°C (dec.)[] | Not specified |
| Storage Temperature | Not specified | Store at -20°C[] | Store in freezer (-20°C). Protect from light.[5] |
Note: Data for 2'-Deoxyguanosine-¹³C,¹⁵N₂ is inferred from its oxidized form and other labeled analogues due to a lack of specific public data for this exact compound.
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific spectra for this isotopologue are not available, the following provides an overview of expected spectroscopic characteristics based on the unlabeled compound and general principles of NMR and mass spectrometry for isotopically labeled molecules.
Table 2: Spectroscopic Data for 2'-Deoxyguanosine (Unlabeled)
| Technique | Key Observations |
| ¹H NMR (600 MHz, Water, pH 7.01) | Shifts [ppm]: 7.97, 6.28, 4.61, 4.12, 3.78, 2.77, 2.50[8] |
| ¹³C NMR | Characteristic shifts for the purine (B94841) and deoxyribose carbons.[9] |
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) at m/z 267.[3] |
For 2'-Deoxyguanosine-¹³C,¹⁵N₂, the mass spectrum would show a molecular ion peak shifted by +3 Da compared to the unlabeled compound due to the presence of one ¹³C and two ¹⁵N atoms. In NMR spectroscopy, the ¹³C-labeled carbon would exhibit coupling with directly attached protons and adjacent ¹³C or ¹⁵N atoms, providing valuable structural information. The ¹⁵N labels would also introduce observable couplings in ¹H and ¹³C NMR spectra and allow for direct detection in ¹⁵N NMR experiments.[10]
Experimental Protocols
The following are generalized protocols for key experiments involving isotopically labeled deoxyguanosine. These can be adapted for use with 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Synthesis of Isotopically Labeled Deoxyguanosine
The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-¹³C,¹⁵N₂ typically involves multi-step chemical synthesis. A general approach might involve the use of a ¹³C-labeled precursor for the formation of the purine ring and a ¹⁵N-labeled source for the nitrogen atoms. For instance, a method for synthesizing [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine and its deoxy analogue involves the ring closure of a pyrimidinone using [¹³C]sodium ethyl xanthate to introduce the ¹³C at the C8 position.[10]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Isotopically labeled nucleosides are ideal internal standards for accurate quantification of their unlabeled counterparts in biological samples.
Protocol for LC-MS Quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (Adapted for 2'-Deoxyguanosine)
-
Sample Preparation: DNA is extracted from the biological sample and enzymatically hydrolyzed to its constituent nucleosides using a combination of DNase I, phosphodiesterases, and alkaline phosphatase.[11]
-
Internal Standard Spiking: A known amount of the isotopically labeled standard (e.g., 2'-Deoxyguanosine-¹³C,¹⁵N₂) is added to the hydrolyzed DNA sample.
-
LC Separation: The mixture of nucleosides is separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and labeled deoxyguanosine based on their specific mass-to-charge ratios.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the identity and purity of the labeled compound and to study its interactions with other molecules.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the labeled nucleoside in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the positions of the isotopic labels and the overall structure of the molecule. The ¹³C-¹⁵N and ¹H-¹⁵N couplings will be particularly informative.
Signaling Pathways and Experimental Workflows
2'-Deoxyguanosine is a fundamental component of DNA, and its metabolism and fate are central to DNA synthesis, damage, and repair. Isotopically labeled versions are invaluable for tracing these processes.
DNA Damage and Repair Pathway
Cellular DNA is constantly subjected to damage from both endogenous and exogenous sources. The base excision repair (BER) pathway is a major mechanism for repairing oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine.[12]
Caption: Base Excision Repair pathway for oxidative DNA damage.
Experimental Workflow for Metabolic Flux Analysis
Stable isotope labeling is a powerful technique to trace the metabolic fate of nutrients and precursors within a cell.[13] 2'-Deoxyguanosine-¹³C,¹⁵N₂ can be used to study de novo nucleotide synthesis pathways.
Caption: Workflow for tracing nucleotide metabolism with stable isotopes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 5. isotope.com [isotope.com]
- 6. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2'-Deoxyguanosine(961-07-9) 13C NMR [m.chemicalbook.com]
- 10. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage and Repair [sigmaaldrich.com]
- 13. f1000research.com [f1000research.com]
The Gold Standard for Oxidative Stress Biomarkers: A Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard in the precise quantification of DNA damage. Accurate measurement of nucleoside modifications is paramount in toxicology, drug development, and clinical research for understanding the mechanisms of carcinogenesis, aging, and various diseases. Isotope dilution mass spectrometry is the gold standard for this analysis, providing unparalleled accuracy and precision.[1][2][3]
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like ¹³C and ¹⁵N. By measuring the ratio of the unlabeled analyte to the labeled internal standard, highly accurate quantification can be achieved, as the internal standard corrects for sample loss during preparation and for variations in instrument response.[1][3] The use of stable isotope-labeled internal standards is considered the gold standard for the analysis of DNA adducts and oxidative damage markers.[1][3]
2'-Deoxyguanosine-¹³C,¹⁵N₂ and its Role in DNA Damage Analysis
2'-Deoxyguanosine (B1662781) is one of the four deoxynucleosides that constitute DNA. It is particularly susceptible to damage from reactive oxygen species (ROS), leading to the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG). 8-oxodG is a well-established and critical biomarker of oxidative stress and carcinogenesis. The accurate quantification of 8-oxodG is crucial for assessing oxidative DNA damage in various biological matrices.
2'-Deoxyguanosine-¹³C,¹⁵N₂ and its oxidized counterpart, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, serve as ideal internal standards for the quantification of 2'-deoxyguanosine and 8-oxodG, respectively. Their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the sensitive and specific measurement of these compounds.
Quantitative Data for Analysis
The following tables summarize key quantitative data for the analysis of 2'-deoxyguanosine and its oxidative product, 8-oxo-2'-deoxyguanosine, using their respective stable isotope-labeled internal standards.
Table 1: Mass Spectrometry Parameters for 2'-Deoxyguanosine and its ¹³C,¹⁵N₂-Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 |
| 2'-Deoxyguanosine-¹³C,¹⁵N₂ | 271.1 | 155.1 |
Note: The product ion corresponds to the guanine (B1146940) base.
Table 2: Mass Spectrometry Parameters for 8-oxo-2'-deoxyguanosine and its Labeled Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | 284.1 | 168.0 | |
| 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | 287.1 | 171.0 | Inferred |
| 8-oxo-2'-deoxyguanosine-¹⁵N₅ | 289.1 | 173.0 |
Note: The product ion corresponds to the 8-oxoguanine base.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine using 2'-Deoxyguanosine-¹³C,¹⁵N₂ and its derivatives as internal standards.
Protocol 1: DNA Extraction from Tissue
This protocol is based on proteinase K digestion followed by column-based purification.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Proteinase K
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease-free water
Procedure:
-
Homogenize the tissue sample in the appropriate lysis buffer provided in the DNA isolation kit.
-
Add proteinase K to the homogenate and incubate at a temperature and duration recommended by the kit manufacturer to digest proteins.
-
Follow the manufacturer's protocol for binding the DNA to the silica (B1680970) membrane column. This typically involves adding a binding buffer and centrifuging the mixture through the column.
-
Wash the DNA bound to the column with the provided wash buffers to remove contaminants.
-
Elute the purified DNA from the column using nuclease-free water.
-
Precipitate the DNA by adding isopropanol and centrifuging at high speed.
-
Wash the DNA pellet with 70% ethanol to remove any remaining salts.
-
Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol describes the enzymatic digestion of purified DNA into its constituent deoxynucleosides for LC-MS/MS analysis.
Materials:
-
Purified DNA sample
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ and/or 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard solution
-
Nuclease P1
-
Alkaline phosphatase
-
Reaction buffer (specific to the enzymes used)
Procedure:
-
To a known amount of purified DNA (typically 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ and/or 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Add the appropriate reaction buffer and nuclease P1.
-
Incubate the mixture at a temperature and duration optimized for nuclease P1 activity (e.g., 37°C for 1-2 hours).
-
Add alkaline phosphatase to the reaction mixture.
-
Continue the incubation to allow for the complete dephosphorylation of the deoxynucleoside monophosphates (e.g., 37°C for 1-2 hours).
-
Stop the reaction, for example, by heating or adding a solvent.
-
Centrifuge the sample to pellet any undigested material or precipitated proteins.
-
The supernatant containing the deoxynucleosides is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 2'-Deoxyguanosine and 8-oxo-2'-deoxyguanosine
This protocol outlines the liquid chromatography and mass spectrometry conditions for the separation and detection of the analytes and internal standards.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for both the native analytes and their corresponding stable isotope-labeled internal standards as listed in Tables 1 and 2.
-
Collision Energy: Optimize the collision energy for each transition to achieve the most abundant product ion signal.
-
Data Analysis: Quantify the amount of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve prepared with known concentrations of the standards.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key workflows in the analysis of DNA damage using stable isotope-labeled internal standards.
References
The Precision Probes: A Technical Guide to the Application of 13C and 15N Labeled Nucleosides in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological and chemical research, providing a powerful lens through which to observe the intricate dance of molecules in living systems. Among the most versatile of these tools are nucleosides enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive, heavy isotopes act as molecular tags, allowing researchers to trace, quantify, and characterize nucleic acids and their interactions with unprecedented precision. By replacing the naturally abundant ¹²C and ¹⁴N atoms, these labeled analogues retain the same chemical properties as their native counterparts but are distinguishable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide provides an in-depth exploration of the core applications of ¹³C and ¹⁵N labeled nucleosides, offering detailed experimental insights and quantitative data for professionals in research and drug development.
Core Applications of ¹³C and ¹⁵N Labeled Nucleosides
The utility of ¹³C and ¹⁵N labeled nucleosides spans a wide array of scientific disciplines, from structural biology to pharmacology. Their primary applications lie in elucidating the structure and dynamics of nucleic acids, quantifying metabolic pathways, and accelerating the development of novel therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure and Dynamics
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules in solution. The incorporation of ¹³C and ¹⁵N isotopes into DNA and RNA oligonucleotides significantly enhances the resolution and information content of NMR experiments.[3][4][5][6]
-
Simplifying Complex Spectra: The natural abundance of ¹³C and ¹⁵N is low (around 1.1% and 0.4%, respectively). Uniformly labeling a nucleic acid with these isotopes allows for the use of powerful multidimensional heteronuclear NMR experiments (e.g., HSQC, HNCO). These experiments correlate the protons with their directly attached ¹³C or ¹⁵N nuclei, spreading out the crowded proton signals into additional dimensions and dramatically simplifying resonance assignment, especially for larger RNA and DNA molecules.[3][4][6][7]
-
Probing Dynamics: Site-specific or uniform isotope labeling enables the study of nucleic acid dynamics over a wide range of timescales. NMR relaxation dispersion experiments, for instance, can measure the kinetics of conformational exchange, providing insights into processes like base flipping, ligand binding, and the folding of complex RNA structures.[8]
-
Characterizing Interactions: When a labeled nucleic acid binds to an unlabeled protein or small molecule, changes in the chemical shifts of the ¹³C and ¹⁵N nuclei can be observed. These chemical shift perturbations (CSPs) provide a footprint of the binding interface, allowing researchers to map the interaction site at the atomic level.[8][9][10]
Mass Spectrometry (MS): Precision in Quantification and Metabolism
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The mass difference between the light (¹²C, ¹⁴N) and heavy (¹³C, ¹⁵N) isotopes makes labeled nucleosides ideal internal standards for accurate quantification and for tracing metabolic pathways.
-
Isotope Dilution Mass Spectrometry (ID-MS): This is the gold standard for accurate quantification of molecules in complex biological samples.[][12][13] A known amount of a ¹³C and/or ¹⁵N labeled nucleoside (internal standard) is spiked into a sample. The ratio of the unlabeled (endogenous) to the labeled (internal standard) nucleoside is then measured by MS. Since the internal standard and the analyte have identical chemical properties, they behave similarly during sample preparation and analysis, correcting for any sample loss or ionization suppression and ensuring highly accurate quantification.[][12][13]
-
Metabolic Flux Analysis (MFA): By feeding cells or organisms with substrates labeled with ¹³C and ¹⁵N (e.g., labeled glucose and glutamine), researchers can trace the incorporation of these heavy isotopes into newly synthesized nucleosides and other metabolites.[14][15][16][17][18] Analyzing the mass isotopomer distribution of these molecules by MS allows for the calculation of the rates (fluxes) of metabolic reactions within a network. This provides a dynamic view of cellular metabolism and how it is altered in disease states or in response to drug treatment.[14][15][16][17][18]
-
Pharmacokinetic (PK) and ADME Studies: In drug development, labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Using a ¹³C-labeled version of a nucleoside analog drug allows for its unambiguous detection and quantification in plasma, tissues, and excreta, even in the presence of endogenous nucleosides.[][19]
Drug Development: From Target Validation to Clinical Trials
The unique properties of ¹³C and ¹⁵N labeled nucleosides make them invaluable throughout the drug discovery and development pipeline.
-
Target Engagement and Mechanism of Action: Labeled nucleosides can be used to confirm that a drug is binding to its intended nucleic acid target in a cellular environment. For example, NMR can be used to monitor the chemical shift perturbations in a ¹⁵N-labeled RNA upon binding of a small molecule drug.
-
Metabolism and Metabolite Identification: Understanding how a nucleoside analog drug is metabolized is crucial for assessing its efficacy and safety. By using a labeled version of the drug, all resulting metabolites will also be labeled, making them easier to identify and quantify using LC-MS.[20][21][22]
-
Bioavailability and Pharmacokinetic Studies: Co-administering a labeled intravenous microdose with an unlabeled oral dose of a drug candidate allows for the precise determination of its absolute bioavailability in early clinical trials.[]
Data Presentation
The following tables summarize key quantitative data related to the application of ¹³C and ¹⁵N labeled nucleosides.
Table 1: Representative ¹⁵N NMR Chemical Shifts of Nucleosides and Related Compounds
| Compound | N1 (ppm) | N3 (ppm) | N7 (ppm) | N9 (ppm) | NH₂ (ppm) | Solvent |
| Adenosine | 222.4 | 209.3 | 227.1 | 162.7 | 70.0 | DMSO-d₆ |
| Guanosine | 148.3 | - | 226.9 | 165.7 | 64.9 | DMSO-d₆ |
| Cytidine | 146.4 | 200.5 | - | - | 93.3 | DMSO-d₆ |
| Uridine | 141.4 | 212.4 | - | - | - | DMSO-d₆ |
Data adapted from multiple sources.[4][13][23][24] Chemical shifts are reported relative to liquid ammonia. Values can vary with solvent and pH.
Table 2: LC-MS/MS Parameters for Quantification of Nucleosides in Biological Samples
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine | 268.1 | 136.1 | 15 |
| Guanosine | 284.1 | 152.1 | 18 |
| Cytidine | 244.1 | 112.1 | 12 |
| Uridine | 245.1 | 113.1 | 10 |
| 1-Methyladenosine | 282.1 | 150.1 | 20 |
| N⁶-Methyladenosine | 282.1 | 150.1 | 20 |
This table provides example parameters.[14][25] Optimal conditions may vary depending on the instrument and chromatographic setup.
Table 3: Pharmacokinetic Parameters of Selected Antiviral Nucleoside Analogs
| Drug | Bioavailability (%) | Plasma Half-life (h) | Volume of Distribution (L/kg) | Primary Excretion Route |
| Zidovudine (AZT) | 60-70 | 1-2 | ~1.6 | Hepatic glucuronidation, Renal |
| Lamivudine (3TC) | ~82 | 5-7 | ~1.3 | Renal |
| Didanosine (ddI) | < 50 | 1.5 | 0.8 | Renal |
| Ganciclovir | < 6 | 2-4 | 0.7 | Renal |
Data for unlabeled drugs, which serves as a baseline for studies with labeled analogs.[16][26][27] These values can vary between individuals.
Experimental Protocols
This section provides generalized methodologies for key experiments involving ¹³C and ¹⁵N labeled nucleosides.
Protocol 1: Preparation of Uniformly ¹³C/¹⁵N-Labeled RNA for NMR Studies
This protocol is based on the enzymatic synthesis of RNA using in vitro transcription with labeled nucleotide triphosphates (NTPs).[3][4][6]
-
Preparation of Labeled NTPs:
-
Grow a suitable bacterial strain (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.[3][4][28]
-
Harvest the cells and extract the total RNA.
-
Hydrolyze the RNA to ribonucleoside 5'-monophosphates (rNMPs) using nuclease P1.
-
Purify the rNMPs using anion-exchange chromatography.
-
Enzymatically phosphorylate the rNMPs to ribonucleoside 5'-triphosphates (rNTPs) using appropriate kinases.[28]
-
-
In Vitro Transcription:
-
Set up a transcription reaction containing a DNA template with the desired sequence downstream of a T7 RNA polymerase promoter.
-
Add T7 RNA polymerase, transcription buffer, and the prepared ¹³C/¹⁵N-labeled rNTPs.[4]
-
Incubate the reaction at 37°C for several hours.
-
Purify the resulting labeled RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
NMR Sample Preparation:
-
Elute the RNA from the gel slice and desalt it using dialysis or size-exclusion chromatography.
-
Lyophilize the RNA and resuspend it in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O).
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Transfer the sample to an NMR tube for analysis.
-
Protocol 2: Quantification of Modified Nucleosides by Isotope Dilution LC-MS/MS
This protocol describes a general workflow for the accurate quantification of a specific nucleoside in a biological sample.[][12][13]
-
Sample Preparation and Hydrolysis:
-
Isolate total DNA or RNA from the biological sample (e.g., cells, tissue, urine).[27][29]
-
Quantify the total amount of nucleic acid.
-
Add a known amount of the corresponding ¹³C and/or ¹⁵N-labeled nucleoside as an internal standard.
-
Enzymatically digest the nucleic acid mixture to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[27][29]
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a suitable liquid chromatography method, typically reversed-phase or HILIC chromatography.[30]
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Set up two MRM transitions: one for the unlabeled (endogenous) nucleoside and one for the labeled (internal standard) nucleoside. The precursor ion for the labeled standard will be heavier by the number of incorporated ¹³C and/or ¹⁵N atoms. The product ions may be the same if the label is on the sugar moiety, or different if the label is on the base that fragments.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous nucleoside in the original sample by comparing this ratio to a standard curve generated by analyzing known concentrations of the unlabeled nucleoside with a fixed amount of the internal standard.
-
Protocol 3: Cellular Metabolic Flux Analysis Using ¹³C and ¹⁵N Tracers
This protocol outlines a typical experiment to trace the flow of carbon and nitrogen through nucleoside biosynthesis pathways.[14][15][16]
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Switch the cells to a medium containing ¹³C-labeled glucose and ¹⁵N-labeled glutamine.
-
Continue the culture until the cells reach a metabolic and isotopic steady state (typically several cell doubling times).
-
-
Metabolite Extraction:
-
Rapidly quench the metabolism by, for example, immersing the culture dish in liquid nitrogen.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the extract from the cell debris by centrifugation.
-
-
LC-MS Analysis:
-
Analyze the metabolite extract by LC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites in the nucleoside synthesis pathways (e.g., ribose-5-phosphate, amino acids, and the nucleosides themselves).
-
-
Flux Calculation:
-
Use the measured mass isotopomer distributions, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), as inputs for MFA software (e.g., INCA, Metran).
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 12. 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Oligonucleotide Drugs: Strategies for Metabolism and Metabolite Profiling and Identification - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Drug metabolism and pharmacokinetic strategies for oligonucleotide- and mRNA-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 24. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
- 25. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of dideoxypurine nucleoside analogs in plasma and cerebrospinal fluid of rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. par.nsf.gov [par.nsf.gov]
- 30. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
Unlocking Molecular Insights: A Technical Guide to Isotopic Labeling of DNA for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of isotopic labeling of DNA for mass spectrometry, a powerful technique for quantitative analysis of DNA modifications, DNA-protein interactions, and DNA damage and repair. This guide details the core principles, experimental methodologies, and data interpretation strategies, offering a valuable resource for researchers in drug development and molecular biology.
Core Principles of Isotopic Labeling for DNA Mass Spectrometry
Isotopic labeling involves the incorporation of stable, non-radioactive isotopes into DNA molecules. These heavier isotopes act as tracers, allowing for the differentiation and quantification of specific DNA populations using mass spectrometry. The mass difference between the labeled and unlabeled DNA fragments enables precise measurement and comparison. The most commonly used stable isotopes for labeling nucleic acids include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[1][2][3] This approach provides exceptional sensitivity and specificity for various applications, from studying DNA adducts to elucidating complex DNA repair pathways.[4][5][6][7]
Key Labeling Strategies
There are three primary strategies for introducing isotopic labels into DNA: metabolic labeling, enzymatic labeling, and chemical labeling. The choice of strategy depends on the specific research question, the biological system under investigation, and the desired level of labeling.
Metabolic Labeling
In metabolic labeling, isotopically enriched precursors are supplied to living cells or organisms, which then incorporate them into newly synthesized DNA through their natural metabolic pathways.[1] This method is ideal for studying dynamic processes such as DNA replication, repair, and modification within a cellular context.
Common Isotopes and Precursors:
-
¹⁵N: ¹⁵N-labeled ammonium (B1175870) salts (¹⁵NH₄Cl) or ¹⁵N-labeled amino acids are common nitrogen sources.[1][8]
-
¹³C: ¹³C-labeled glucose is a frequent carbon source.[9]
-
²H (Deuterium): Deuterated water (D₂O) or deuterated nucleosides can be used.
Advantages:
-
Provides a global view of DNA dynamics in a biological system.
-
Enables the study of DNA turnover and synthesis rates.
Limitations:
-
Can be expensive for in vivo studies in larger organisms.
-
Achieving high labeling efficiency can be challenging in slow-growing cells or tissues with slow turnover.[8][10]
Enzymatic Labeling
Enzymatic labeling utilizes specific enzymes to incorporate isotopically labeled nucleotides or to modify existing DNA in vitro. This strategy offers high specificity and control over the labeling process.
Common Techniques:
-
¹⁸O-Labeling: DNA is enzymatically digested in the presence of H₂¹⁸O, leading to the incorporation of ¹⁸O atoms into the phosphate (B84403) groups or the carboxyl terminus of the resulting nucleotides.[2][11][12]
-
Polymerase Chain Reaction (PCR): Isotopically labeled dNTPs can be incorporated into DNA during PCR amplification.
Advantages:
-
High specificity and control over the labeling site.
-
Cost-effective for targeted analyses.
Limitations:
-
Provides a snapshot of the DNA state at the time of extraction and may not reflect dynamic cellular processes.
-
Incomplete labeling can complicate data analysis.[13]
Chemical Labeling
Chemical labeling involves the use of isotopically coded reagents that covalently bind to specific functional groups in the DNA. This method is particularly useful for quantitative proteomics-style analysis of DNA modifications and DNA-protein cross-links.
Common Reagents:
-
Isotope-Coded Affinity Tags (ICAT): These reagents contain a reactive group that targets specific functionalities, a linker with either a "light" or "heavy" isotopic signature, and an affinity tag for purification.[3][14]
-
Tandem Mass Tags (TMT): These are isobaric tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantification.[14][15]
Advantages:
-
Applicable to a wide range of samples, including those from tissues and body fluids.[3]
-
Enables multiplexed analysis of multiple samples in a single experiment.[14]
Limitations:
-
The chemical derivatization process can sometimes be inefficient or introduce bias.
-
Requires careful optimization of reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with isotopic labeling of DNA for mass spectrometry, compiled from various research applications.
Table 1: Common Stable Isotopes and their Mass Shifts in DNA
| Isotope | Precursor/Reagent Example | Typical Mass Shift (Da) per Labeled Atom |
| ¹³C | [U-¹³C₆]-Glucose | +1 |
| ¹⁵N | ¹⁵NH₄Cl | +1 |
| ¹⁸O | H₂¹⁸O | +2 |
| ²H | Deuterated water (D₂O) | +1 |
Table 2: Performance Metrics of Isotopic Labeling Methods
| Labeling Method | Application | Typical Labeling Efficiency | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| ¹⁵N Metabolic Labeling | Protein Quantification in Mammals | >94% | Not specified | [8][10] |
| SILMS for DNA Adducts | DNA Adduct Quantification | Not specified | LOD: 0.078 adducts/10⁹ nucleotides; LOQ: 0.237 adducts/10⁹ nucleotides | [16] |
| Isotope Dilution MS | DNA Modification Analysis | Not specified | Low femtomole range | [17] |
| ³²P-Postlabeling | DNA Adduct Detection | Varies | 1 adduct in 10⁹–10¹⁰ nucleotides | [7] |
Experimental Protocols
This section provides detailed methodologies for key isotopic labeling experiments.
Protocol for ¹⁵N Metabolic Labeling of DNA in Mammalian Cells
This protocol is adapted from studies involving metabolic labeling for proteomics, which can be applied to DNA analysis.[1][8]
-
Cell Culture: Culture mammalian cells in standard growth medium to the desired confluence.
-
Media Preparation: Prepare a "heavy" growth medium by replacing the standard nitrogen source (e.g., arginine, lysine) with its ¹⁵N-labeled counterpart.
-
Labeling: Replace the standard medium with the "heavy" medium and continue to culture the cells for a sufficient duration to allow for incorporation of the ¹⁵N label into newly synthesized DNA. The duration will depend on the cell division rate.
-
Harvesting: Harvest the cells by centrifugation.
-
DNA Extraction: Extract genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Mass Spectrometry Analysis: Analyze the resulting nucleosides by LC-MS/MS to determine the incorporation efficiency of ¹⁵N.
Protocol for Enzymatic ¹⁸O-Labeling of DNA
This protocol is based on the principles of ¹⁸O-labeling used in proteomics.[11][12]
-
DNA Digestion: Digest the purified DNA sample into peptides using a protease such as trypsin in a buffer prepared with normal H₂¹⁶O.
-
Labeling Reaction: Resuspend the dried peptide pellet in a buffer prepared with 95% H₂¹⁸O.
-
Enzymatic Incorporation: Add an immobilized acid-stable protease and incubate to catalyze the exchange of oxygen atoms at the C-terminus of the peptides with ¹⁸O from the water.
-
Quenching: Stop the reaction by removing the immobilized enzyme via centrifugation.
-
Sample Preparation: Desalt the labeled peptides using a C18 spin column.
-
Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS. The ¹⁸O-labeled peptides will exhibit a mass shift of +4 Da (due to the incorporation of two ¹⁸O atoms) compared to their unlabeled counterparts.
Protocol for Chemical Labeling using Isotope-Coded Cross-Linkers for DNA-Protein Interaction Analysis
This protocol outlines a general workflow for using isotopically labeled cross-linkers to study DNA-protein interactions.[18][19]
-
Cross-linking: Treat the cells or isolated nuclei with a mixture of "light" (d0) and "heavy" (d4) isotope-labeled chemical cross-linker (e.g., BS3-d0/d4).
-
Cell Lysis and DNA Fragmentation: Lyse the cells and sonicate to shear the DNA into smaller fragments.
-
Enrichment of Cross-linked Complexes: Purify the DNA-protein cross-linked complexes using affinity chromatography or other enrichment techniques.
-
Proteolytic Digestion: Digest the proteins in the complex using a protease like trypsin.
-
DNA Digestion: Digest the DNA using a cocktail of nucleases.
-
Mass Spectrometry Analysis: Analyze the resulting mixture of peptides and cross-linked peptide-nucleic acid species by LC-MS/MS. The isotopic signature of the cross-linker will aid in the identification of cross-linked species.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the isotopic labeling of DNA for mass spectrometry.
Caption: Workflow for DNA adduct analysis using stable isotope labeling and mass spectrometry.
Caption: Simplified diagram of the Base Excision Repair (BER) pathway.[20][21][22][23][24]
Caption: Experimental workflow for DNA-protein cross-linking analysis using isotopic labeling.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isotope.com [isotope.com]
- 12. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UWPR [proteomicsresource.washington.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in the intricate field of DNA damage and repair. This isotopically labeled nucleoside has become an indispensable tool for the accurate quantification of DNA lesions, thereby offering profound insights into the mechanisms of carcinogenesis, neurodegenerative diseases, and the aging process. Its primary utility lies in its role as an internal standard in stable isotope dilution mass spectrometry, a methodology that has set the gold standard for the analysis of DNA adducts.
Core Concepts: The Significance of Isotopic Labeling in DNA Damage Analysis
The study of DNA damage and repair is fundamental to understanding a myriad of human diseases. DNA is constantly under assault from both endogenous and exogenous agents, leading to a variety of lesions. The accurate measurement of these lesions is critical for assessing cancer risk, understanding disease etiology, and developing therapeutic interventions.
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable, non-radioactive isotopologue of the natural DNA building block, 2'-deoxyguanosine. The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) imparts a specific mass shift without altering the chemical properties of the molecule. This characteristic is pivotal for its application in mass spectrometry-based quantification.
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS) , most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled selectivity, sensitivity, and accuracy in the quantification of DNA adducts.[1][2] The isotopically labeled standard is added to a biological sample at a known concentration at the earliest stage of sample preparation. It co-purifies with the endogenous, unlabeled analyte of interest (the DNA adduct). By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variability during the analytical process affects both the analyte and the standard equally.
Data Presentation: Quantitative Analysis of DNA Adducts
The use of isotopically labeled standards like 2'-Deoxyguanosine-¹³C,¹⁵N₂ has enabled the precise quantification of various DNA adducts in a range of biological matrices. Below are tables summarizing representative quantitative data from studies investigating DNA damage. While these studies may not have all used 2'-Deoxyguanosine-¹³C,¹⁵N₂ specifically, they exemplify the type of quantitative data obtained using stable isotope dilution mass spectrometry.
Table 1: Levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in Human Tissues and Leukocytes
| Biological Matrix | Population/Condition | Mean 8-OHdG Level (per 10⁶ dG) | Reference |
| Leukocytes | Healthy Non-Smokers | 15.3 ± 1.8 | [3] |
| Leukocytes | Healthy Smokers | 33.1 ± 10.6 | [3] |
| Leukocytes | Healthy Former Smokers | 17.8 ± 1.5 | [3] |
| Hepatocellular Carcinoma Tissue | Low Expression Group | - | [4] |
| Hepatocellular Carcinoma Tissue | High Expression Group | - | [4] |
| Colorectal Cancer Tissue | Cancerous Tissue | 1.124 (median, ng/ml) | [5] |
| Colorectal Cancer Tissue | Normal Adjacent Tissue | 1.176 (median, ng/ml) | [5] |
Table 2: DNA Adduct Formation by Aristolochic Acid in Rats
| Tissue | Aristolochic Acid Dose (mg/kg) | Total DNA Adducts (per 10⁸ nucleotides) | Reference |
| Liver | 0.1 | 25 | [6][7] |
| Liver | 1.0 | 199 | [6][7] |
| Liver | 10.0 | 1967 | [6][7] |
| Kidney | 0.1 | 95 | [6][7] |
| Kidney | 1.0 | 705 | [6][7] |
| Kidney | 10.0 | 4598 | [6][7] |
| Spleen | 0.1 | 4.6 | [8] |
| Spleen | 1.0 | 29.4 | [8] |
| Spleen | 10.0 | 217.6 | [8] |
Table 3: Quantification of N²-ethyl-2'-deoxyguanosine (N²-ethyl-dG) Adducts
| Sample | Condition | N²-ethyl-dG Level (adducts per 10⁸ 2'-deoxynucleosides) | Reference |
| Human Leukocyte DNA | After Alcohol Consumption (0h) | 34.6 ± 21.9 | [9] |
| Human Leukocyte DNA | After Alcohol Consumption (3-5h) | 35.1 ± 21.0 | [9] |
| Human Leukocyte DNA | After Alcohol Consumption (24h) | 36.8 ± 20.7 | [9] |
| Human Leukocyte DNA | After Alcohol Consumption (48h) | 35.6 ± 21.1 | [9] |
| Human Liver DNA | 12 individuals | 534 ± 245 (fmol/µmol dGuo) | [10] |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of DNA adducts using an isotopically labeled internal standard such as 2'-Deoxyguanosine-¹³C,¹⁵N₂. This protocol is a composite based on established methods for DNA adduct analysis by LC-MS/MS.[1][11][12][13]
DNA Isolation
-
Tissue/Cell Homogenization: Homogenize tissue samples or cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 150 mM NaCl, 0.5% SDS, pH 8.0) containing a protease inhibitor cocktail.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-4 hours or overnight until the solution is clear.
-
RNA Removal: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.
-
DNA Extraction: Perform sequential extractions with an equal volume of phenol, followed by phenol:chloroform (B151607):isoamyl alcohol (25:24:1), and finally chloroform. Centrifuge at 10,000 x g for 10 minutes at 4°C after each extraction and carefully transfer the aqueous (upper) phase to a new tube.
-
DNA Precipitation: Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold ethanol. Mix gently and incubate at -20°C overnight.
-
DNA Pelleting and Washing: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA. Wash the pellet twice with 70% ethanol.
-
DNA Resuspension: Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
DNA Quantification: Determine the DNA concentration and purity using a UV-Vis spectrophotometer at 260 and 280 nm. A 260/280 ratio of ~1.8 is indicative of pure DNA.
Enzymatic Hydrolysis of DNA to Nucleosides
-
Sample Preparation: To 50-100 µg of purified DNA, add a known amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard. The amount of internal standard should be in the same order of magnitude as the expected amount of the target adduct.
-
Initial Digestion: Add nuclease P1 (from Penicillium citrinum) and incubate at 37°C for 2 hours in a buffer containing 30 mM sodium acetate and 1 mM ZnSO₄ (pH 5.3).
-
Second Digestion: Add alkaline phosphatase (from E. coli) and continue the incubation at 37°C for another 2 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of chloroform and centrifuging.
-
Sample Filtration: Filter the resulting nucleoside mixture through a 0.22 µm filter to remove any precipitated proteins before LC-MS/MS analysis.
LC-MS/MS Analysis for DNA Adduct Quantification
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic compounds. The gradient should be optimized to achieve good separation of the adduct of interest from the much more abundant normal nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
For the unlabeled adduct (e.g., 8-oxodG): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated guanine (B1146940) base).
-
For the 2'-Deoxyguanosine-¹³C,¹⁵N₂-labeled internal standard: Monitor the corresponding mass-shifted transition. The exact m/z values will depend on the specific adduct being analyzed and the number of ¹³C and ¹⁵N atoms in the standard.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each specific adduct and its labeled internal standard to achieve maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of the unlabeled adduct and a fixed concentration of the labeled internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the adduct in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the adduct levels to the amount of normal deoxyguanosine in the sample, which can be quantified in the same run using a ¹³C,¹⁵N-labeled deoxyguanosine standard.
-
Mandatory Visualizations
Experimental Workflow for DNA Adduct Analysis
Caption: Workflow for DNA adduct analysis using an isotopically labeled internal standard.
Base Excision Repair (BER) Pathway
Caption: The Base Excision Repair (BER) pathway for repairing damaged DNA bases.[14][15][16][17][18]
DNA Damage Response (DDR) Signaling Pathway
Caption: An overview of the DNA Damage Response (DDR) signaling cascade.[19][20][21][22]
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Levels of 8-hydroxydeoxyguanosine as a marker of DNA damage in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2′-deoxyguanosine expression predicts hepatocellular carcinoma outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Base excision repair - Wikipedia [en.wikipedia.org]
- 16. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 17. Monarch Initiative [monarchinitiative.org]
- 18. researchgate.net [researchgate.net]
- 19. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 20. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Applications of 2'-Deoxyguanosine-¹³C,¹⁵N₂ for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, particularly in the fields of DNA adduct analysis, toxicology, and drug metabolism, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantitative results. 2'-Deoxyguanosine-¹³C,¹⁵N₂, an isotopically enriched analog of the natural nucleoside, serves as a critical tool for mass spectrometry-based and nuclear magnetic resonance (NMR) studies. This technical guide provides a comprehensive overview of the commercial suppliers of this labeled compound, detailed technical specifications, and experimental protocols for its application.
Commercial Availability and Product Specifications
Several reputable suppliers offer 2'-Deoxyguanosine (B1662781) with various isotopic labeling patterns. For researchers specifically requiring the ¹³C and ¹⁵N₂ labeled variant, the following companies are key sources.
| Supplier | Product Name | Catalog Number | Isotopic Labeling | Chemical Purity | Additional Notes |
| MedChemExpress | 2'-Deoxyguanosine-¹³C,¹⁵N₂ | HY-17563S1 | ¹³C, ¹⁵N₂ | >98% | Provided as a solid. |
| Cambridge Isotope Laboratories, Inc. | 2′-Deoxyguanosine·H₂O | CNLM-3900-CA-25 | ¹³C₁₀, 98%; ¹⁵N₅, 96-98% | ≥98% | Offered as a hydrate. The high level of enrichment in both ¹³C and ¹⁵N makes it suitable for a wide range of applications.[1] |
| Santa Cruz Biotechnology, Inc. | 2′-Deoxyguanosine-¹³C,¹⁵N₂ | sc-219443 | ¹³C, ¹⁵N₂ | Information not readily available | Researchers should contact the supplier for a detailed Certificate of Analysis. |
It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the exact isotopic enrichment and chemical purity before use, as these parameters are critical for accurate quantification.
Core Research Applications
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyguanosine and its modified forms (DNA adducts) in biological samples.[2][3][4] DNA adducts are formed when reactive molecules covalently bind to DNA, and their accurate measurement is crucial for assessing DNA damage, carcinogenesis, and the efficacy of certain drugs.
Another significant application is in Nuclear Magnetic Resonance (NMR) spectroscopy . The incorporation of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of NMR experiments, facilitating the structural elucidation and dynamic studies of DNA and its complexes with proteins or drugs.[5]
Experimental Methodologies
While specific protocols are highly dependent on the experimental goals and the matrix of the sample, the following sections outline generalized yet detailed methodologies for the two primary applications of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Protocol 1: Quantification of 2'-Deoxyguanosine in DNA by Isotope Dilution LC-MS/MS
This protocol outlines the general steps for the analysis of 2'-deoxyguanosine in a DNA sample using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from the biological sample of interest (e.g., cells, tissues) using a standard DNA extraction kit or protocol.
-
Accurately quantify the isolated DNA (e.g., using UV absorbance at 260 nm).
-
To a known amount of DNA (typically 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard. The amount of internal standard should be optimized to be in a similar concentration range as the endogenous analyte.
-
Enzymatically hydrolyze the DNA to its constituent nucleosides. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase. Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.
2. Sample Preparation:
-
After hydrolysis, precipitate the proteins by adding a cold solvent such as acetonitrile (B52724) or methanol (B129727).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the nucleosides.
-
The sample can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column suitable for nucleoside analysis.
-
Employ a gradient elution program with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient should be optimized to achieve good separation of 2'-deoxyguanosine from other nucleosides and potential contaminants.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 2'-deoxyguanosine and the ¹³C,¹⁵N₂-labeled internal standard.
-
For unlabeled 2'-deoxyguanosine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (e.g., the guanine (B1146940) base).
-
For 2'-Deoxyguanosine-¹³C,¹⁵N₂: Monitor the corresponding shifted mass transition.
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
4. Quantification:
-
Construct a calibration curve using known concentrations of unlabeled 2'-deoxyguanosine and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibrator.
-
Determine the concentration of 2'-deoxyguanosine in the original sample by interpolating its area ratio on the calibration curve.
Protocol 2: NMR Sample Preparation of Labeled 2'-Deoxyguanosine
This protocol provides a general guideline for preparing a 2'-Deoxyguanosine-¹³C,¹⁵N₂ sample for NMR analysis.
1. Sample Dissolution:
-
Dissolve the lyophilized 2'-Deoxyguanosine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired experimental conditions and the solubility of the compound.
-
The concentration of the sample should be optimized for the specific NMR experiment and the sensitivity of the spectrometer. For ¹³C and ¹⁵N NMR, higher concentrations (in the millimolar range) are generally preferred.[6]
2. Buffer and pH Adjustment:
-
If required for the experiment, add a suitable deuterated buffer to maintain a stable pH.
-
Adjust the pH of the sample using small additions of deuterated acid or base (e.g., DCl or NaOD) while monitoring with a pH meter calibrated for D₂O.
3. Transfer to NMR Tube:
-
Filter the final solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution into a high-quality NMR tube. The required sample volume will depend on the type of NMR tube and the spectrometer's probe.
4. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra as needed.
-
Utilize specialized 2D and 3D NMR experiments (e.g., HSQC, HMBC) to correlate the different nuclei and aid in structural assignments. The presence of the ¹³C and ¹⁵N labels will significantly enhance the quality and information content of these spectra.
Visualizing Experimental Workflows
To further clarify the described methodologies, the following diagrams, generated using the DOT language, illustrate the key steps in each protocol.
Caption: Workflow for the quantification of 2'-deoxyguanosine by LC-MS/MS.
Caption: Workflow for preparing a ¹³C,¹⁵N₂-labeled 2'-deoxyguanosine NMR sample.
Conclusion
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a vital research tool for scientists engaged in DNA damage analysis, drug development, and metabolomics. The commercial availability of this compound from specialized suppliers, coupled with robust and well-defined analytical protocols, empowers researchers to obtain high-quality, quantitative data. By carefully selecting a supplier and adhering to meticulous experimental procedures, the full potential of this stable isotope-labeled standard can be realized, leading to significant advancements in our understanding of fundamental biological processes and the development of new therapeutic strategies.
References
- 1. chromservis.eu [chromservis.eu]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to the Core Principles of Using Labeled Compounds in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of isotopic labeling in Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling is a cornerstone technique in modern structural biology and drug discovery, enabling detailed investigation of molecular structure, dynamics, and interactions that would be otherwise intractable. This guide provides a comprehensive overview of labeling strategies, experimental protocols, and data interpretation for professionals working with NMR.
The Rationale for Isotopic Labeling in NMR
NMR spectroscopy relies on the detection of signals from atomic nuclei with a non-zero nuclear spin, such as ¹H, ¹³C, and ¹⁵N. While ¹H is highly abundant, the key isotopes for detailed structural and dynamic studies of biomolecules, ¹³C and ¹⁵N, have very low natural abundances (approximately 1.1% and 0.37%, respectively).[] Isotopic labeling involves the substitution of these low-abundance isotopes with their NMR-active counterparts to enhance signal sensitivity and enable a host of advanced NMR experiments.
The primary benefits of isotopic labeling in NMR include:
-
Sensitivity Enhancement: Replacing naturally low-abundance ¹²C and ¹⁴N with ¹³C and ¹⁵N dramatically increases the signal-to-noise ratio, making it possible to study larger and more complex molecules.[2] Isotopically labeling a protein with ¹³C and/or ¹⁵N can increase sensitivity by up to 100-fold.[2]
-
Spectral Simplification and Resolution: For large molecules, the sheer number of proton signals leads to severe spectral overlap. Isotopic labeling allows for the dispersion of signals into additional dimensions (e.g., ¹³C or ¹⁵N chemical shifts in a 2D or 3D spectrum), significantly improving resolution.[][3]
-
Access to Advanced Experiments: Many powerful NMR experiments for determining three-dimensional structures and probing molecular dynamics rely on the presence of ¹³C and ¹⁵N nuclei to transfer magnetization through chemical bonds.[]
-
Probing Specific Sites: Selective or site-specific labeling allows researchers to focus on particular regions of a molecule, such as an enzyme's active site or a protein-ligand binding interface.[4]
Common Isotopes and Labeling Strategies
The choice of isotope and labeling strategy depends on the specific research question, the size of the molecule, and the desired level of detail.
Key Isotopes in Biomolecular NMR
| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Key Applications in NMR |
| ¹H | 99.98 | 1/2 | 26.7522 | High sensitivity, primary nucleus for detection, NOE-based distance restraints. |
| ¹³C | 1.1 | 1/2 | 6.7283 | Backbone and side-chain assignments, structural studies, relaxation studies. |
| ¹⁵N | 0.37 | 1/2 | -2.7126 | Backbone assignments (protein "fingerprint"), studying protein-ligand interactions.[] |
| ²H (D) | 0.015 | 1 | 4.1065 | Reducing proton relaxation pathways in large proteins to improve spectral quality. |
Labeling Strategies
In this approach, the entire molecule is enriched with one or more isotopes (e.g., U-¹³C, U-¹⁵N). This is the most common strategy for de novo structure determination of proteins and nucleic acids. It is typically achieved by expressing the biomolecule in a host organism (like E. coli) grown on minimal media where the sole carbon and/or nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[5]
This strategy involves labeling only specific types of amino acids or even specific atoms within those residues.[4] This is particularly useful for:
-
Simplifying spectra of large proteins.
-
Assigning resonances in ambiguous regions.
-
Studying the dynamics of specific residues.
-
Investigating protein-ligand interactions at a defined site.
For very large proteins or protein complexes, it can be advantageous to label only a specific domain or segment of the protein. This can be achieved through techniques like expressed protein ligation or intein-mediated protein splicing.
For proteins larger than ~25-30 kDa, severe line broadening occurs due to rapid transverse relaxation, primarily driven by ¹H-¹H dipolar interactions. Replacing non-exchangeable protons with deuterium (B1214612) (²H) significantly reduces this relaxation pathway, leading to sharper lines and improved spectral quality.[6]
Experimental Protocols and Data Presentation
The success of an NMR experiment with a labeled compound hinges on meticulous sample preparation and the selection of appropriate experimental parameters.
General Workflow for Protein Labeling and NMR Analysis
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing and executing NMR experiments with labeled compounds.
Table 1: Typical Sample Conditions for Protein NMR
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 3 mM | Higher concentrations improve signal-to-noise but can lead to aggregation.[7] For proteins, 0.3-0.5 mM is common.[6] |
| Sample Volume | 260 - 550 µL | Dependent on the type of NMR tube (e.g., Shigemi vs. standard 5 mm).[5] |
| Isotopic Enrichment | > 95% | For uniform labeling to maximize signal and minimize artifacts from unlabeled species. |
| Purity | > 95% | To avoid interference from contaminants.[5] |
| pH | Typically 6.0 - 7.5 | Should be optimized for protein stability and away from the isoelectric point.[5] |
| Buffer Concentration | 20 - 50 mM | Phosphate buffers are common.[5][8] |
| D₂O Content | 5 - 10% | Required for the spectrometer's field-frequency lock.[5] |
Table 2: Key NMR Acquisition Parameters for Quantitative Analysis
| Parameter | Typical Setting | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Crucial for ensuring complete relaxation of magnetization between scans for accurate quantification.[9][10] |
| Pulse Angle | 30° - 90° | A 90° pulse provides maximum signal for a single scan, but shorter angles can be used with shorter relaxation delays. |
| Number of Scans | Varies (4 to >1024) | Increased to improve signal-to-noise ratio. |
| Acquisition Time | Varies | Must be sufficient to allow the FID to decay to zero to avoid truncation artifacts.[10] |
Detailed Experimental Protocol: Uniform ¹⁵N Labeling in E. coli
This protocol outlines a standard method for producing a uniformly ¹⁵N-labeled protein for NMR analysis.
-
Prepare Minimal Media: Prepare M9 minimal media. For each liter, use standard M9 salts and supplement with:
-
1 g of ¹⁵N-labeled ammonium chloride ((¹⁵NH₄)₂SO₄ can also be used) as the sole nitrogen source.[5]
-
4 g of unlabeled glucose as the carbon source.
-
Trace elements and necessary vitamins (e.g., thiamine).
-
Appropriate antibiotics.
-
-
Bacterial Growth:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Grow a starter culture overnight in a rich medium (e.g., LB).
-
Inoculate the M9 minimal media with the starter culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to the desired concentration (e.g., 0.5 mM).
-
Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Transfer the final sample to an NMR tube.
-
Core NMR Experiments for Labeled Compounds
Isotopic labeling enables a wide array of powerful multi-dimensional NMR experiments.
The ¹H-¹⁵N HSQC: The Protein Fingerprint
The 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first experiment performed on a labeled protein. It generates a spectrum with one peak for each backbone and side-chain amide group, providing a unique "fingerprint" of the protein's folded state.[]
The ¹H-¹⁵N HSQC is invaluable for:
-
Assessing sample quality and homogeneity.
-
Monitoring protein folding and stability.
-
Studying protein-ligand interactions through chemical shift perturbations (CSPs).
Triple Resonance Experiments for Backbone Assignment
For proteins larger than ~10 kDa, 3D triple resonance experiments are essential for assigning the backbone resonances. These experiments correlate the amide proton and nitrogen with the alpha and beta carbons of the same residue and the preceding residue. Common experiments include HNCA, HNCACB, HN(CO)CA, and HN(CO)CACB.
TROSY for Large Molecules
For very large proteins (>30 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) is a critical technique. It reduces the effects of transverse relaxation, leading to significantly sharper lines and higher sensitivity.[11][12] TROSY is particularly effective when combined with deuteration.[12]
Applications in Drug Discovery and Development
Isotopic labeling and NMR spectroscopy are powerful tools throughout the drug discovery pipeline.
Fragment-Based Screening
NMR is a leading method for fragment-based drug discovery. By monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein target, the binding of small molecule fragments can be detected by observing chemical shift perturbations of specific amide peaks. This allows for the identification of low-affinity binders and provides information about the binding site.
Characterizing Protein-Ligand Interactions
NMR can provide detailed information about the binding interface between a protein and a ligand. By comparing the HSQC spectra of the free and ligand-bound protein, residues involved in the interaction can be identified. Isotope-edited NOESY experiments can be used to determine intermolecular distance restraints and build a model of the complex.
Quantitative NMR (qNMR)
qNMR is used for the accurate determination of the concentration and purity of compounds.[13] By adding an internal standard of known concentration to the sample, the concentration of the labeled analyte can be precisely calculated by comparing the integrals of their respective NMR signals.[14]
Conclusion
The use of labeled compounds in NMR spectroscopy is an indispensable tool for researchers, scientists, and drug development professionals. From elucidating the high-resolution structures of large proteins to identifying novel drug candidates, isotopic labeling pushes the boundaries of what can be studied by NMR. A thorough understanding of the principles of isotopic labeling, combined with careful experimental design and execution, is paramount to obtaining high-quality, interpretable data that can drive scientific discovery and innovation.
References
- 2. researchgate.net [researchgate.net]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 8. Sample Requirements - University of Birmingham [birmingham.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROSY-Based Correlation and NOE Spectroscopy for NMR Structural Studies of Large Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. pnas.org [pnas.org]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Analytical NMR [magritek.com]
Methodological & Application
Application Note: Quantification of 2'-Deoxyguanosine in DNA Samples Using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note describes a robust and sensitive method for the accurate quantification of 2'-deoxyguanosine (B1662781) (dG) in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-Deoxyguanosine-13C,15N2. This isotope dilution method provides high accuracy and precision by correcting for variations in sample preparation and instrument response. The protocol details the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by LC-MS/MS analysis. This method is applicable to researchers in various fields, including toxicology, cancer research, and drug development, for studying DNA damage and repair mechanisms.
Introduction
The analysis of DNA modifications and the quantification of nucleosides are crucial in understanding the mechanisms of carcinogenesis and the effects of genotoxic agents.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for this purpose due to its high sensitivity and selectivity.[1] The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis as it compensates for sample loss during preparation and variations in ionization efficiency in the mass spectrometer.[3] this compound serves as an ideal internal standard for the quantification of endogenous 2'-deoxyguanosine. This document provides a detailed protocol for the preparation and analysis of DNA samples to quantify 2'-deoxyguanosine.
Experimental Workflow
The overall experimental workflow involves DNA extraction, enzymatic hydrolysis to release individual nucleosides, followed by LC-MS/MS analysis for the detection and quantification of 2'-deoxyguanosine alongside its stable isotope-labeled internal standard.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine. | Semantic Scholar [semanticscholar.org]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in DNA by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate and sensitive quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage, using an isotopically labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG or 8-OHdG) is one of the most abundant and widely studied oxidative DNA lesions.[1] It is formed by the reaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA.[2] Due to its mutagenic potential, the quantification of 8-oxo-dG in biological samples is essential for assessing oxidative stress, which is implicated in aging, cancer, and various degenerative diseases.[1][3]
While methods like ELISA and gas chromatography-mass spectrometry (GC-MS) exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy is considered the gold standard for its high sensitivity and specificity.[4][5][6] This method minimizes analytical variability and prevents the overestimation that can occur due to artifactual oxidation of 2'-deoxyguanosine (B1662781) (dG) during sample preparation.[7][8]
This protocol details the use of a stable isotope-labeled internal standard for the precise quantification of 8-oxo-dG from DNA samples.
Note on Internal Standards: For the most accurate quantification of 8-oxo-dG via isotope dilution, the ideal internal standard is an isotopically labeled version of the analyte itself, such as 8-oxo-dG-[¹⁵N₅].[7][9] This standard co-elutes with the analyte and corrects for variations during sample preparation and ionization. The user-specified standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, is an appropriate internal standard for quantifying the unmodified nucleoside, 2'-deoxyguanosine (dG). Measuring both 8-oxo-dG and total dG allows for the normalization of the lesion level, typically expressed as the number of 8-oxo-dG adducts per 10⁶ dG.[7] This protocol will proceed assuming the use of a labeled 8-oxo-dG standard for primary quantification.
Experimental Workflow Overview
The overall process involves isolating DNA from a biological sample, digesting the DNA into its constituent nucleosides, adding a known amount of the isotopically labeled internal standard, separating the nucleosides using liquid chromatography, and detecting and quantifying the analyte and the standard using tandem mass spectrometry.
Caption: Workflow for 8-oxo-dG quantification by LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: 8-oxo-7,8-dihydro-2'-deoxyguanosine (Sigma-Aldrich), 8-oxo-7,8-dihydro-2'-deoxyguanosine-[¹⁵N₅] (as internal standard)[7]
-
Enzymes: DNase I, Alkaline Phosphatase, Phosphodiesterase I[7][11]
-
Reagents for Artifact Prevention: Deferoxamine (B1203445) (metal chelator), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, radical scavenger)[5][7][8]
-
Solvents: LC-MS grade water, methanol (B129727), and acetonitrile; formic acid.
-
Solid Phase Extraction (SPE): C18 cartridges (if required for cleanup).[4][12]
DNA Isolation
Artifactual oxidation of dG during sample workup is a major challenge leading to inflated 8-oxo-dG measurements.[7][8] The following precautions are critical.
-
Homogenize tissue or cell samples on ice.
-
Use a non-phenol-based DNA extraction method, such as a chaotropic NaI method or a DNAzol-based protocol, which have been shown to reduce background oxidation.[8][10]
-
Incorporate a metal chelator like deferoxamine (0.1 mM) and/or a radical scavenger like TEMPO into lysis and wash buffers to inhibit Fenton chemistry and prevent artifact formation.[5][7][8]
-
After precipitation, wash the DNA pellet with cold 70% ethanol (B145695) and resuspend in Chelex-treated water or buffer.
-
Assess DNA purity and concentration using UV spectrophotometry. An A260/A280 ratio of ~1.8 is considered acceptable.[5]
Enzymatic Hydrolysis of DNA
-
To a 50 µg aliquot of DNA, add a known quantity of the internal standard (e.g., 500 fmol of [¹⁵N₅]8-oxo-dG).[7]
-
Add hydrolysis buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7.0) and antioxidants (e.g., TEMPO).[7]
-
Initiate digestion by adding DNase I (e.g., 32 U) and incubate at 37°C for 10-90 minutes.[7][8]
-
Add Phosphodiesterase I (e.g., 2.7 mU) and Alkaline Phosphatase (e.g., 2 U) to the mixture.[7]
-
Continue incubation at 37°C for 1-2 hours to ensure complete digestion to individual nucleosides.[7][8]
-
Stop the reaction by adding cold ethanol to precipitate the enzymes.[11][13]
-
Centrifuge the sample to pellet the precipitated protein and collect the supernatant containing the nucleosides for analysis.
Sample Cleanup (Optional)
For complex matrices or low concentrations of 8-oxo-dG, a solid-phase extraction (SPE) or immunoaffinity column purification step can be employed to remove interfering substances and enrich the analyte.[8][9][12]
-
Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Load the DNA hydrolysate supernatant.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the nucleosides with a higher concentration of organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for injection.
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 200 - 400 µL/min[7] |
| Gradient | A linear gradient from low to high organic phase (e.g., 1% to 50% B)[7] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 8-oxo-dG | 284.1 | 168.0 | [7] |
| [¹⁵N₅]8-oxo-dG (IS) | 289.1 | 173.0 | [7] |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | - |
| 2'-dG-¹³C,¹⁵N₂ (IS) | 271.1 | 155.1 | - |
Note: Transitions for dG and its labeled standard are provided for normalization purposes and should be empirically confirmed.
Data Analysis and Interpretation
-
Generate a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against known concentrations of the 8-oxo-dG standard.
-
Calculate the concentration of 8-oxo-dG in the unknown samples using the regression equation from the calibration curve.
-
If dG was also measured, normalize the amount of 8-oxo-dG to the amount of dG. The result is typically expressed as the number of 8-oxo-dG lesions per 10⁶ or 10⁷ dG bases.[8]
Caption: Relationship between dG, 8-oxo-dG, and the internal standard.
Quantitative Data Summary
LC-MS/MS offers superior accuracy compared to other methods like ELISA, which are prone to overestimation due to cross-reactivity with other molecules.[4][14]
Table 3: Comparison of 8-oxo-dG Quantification Methods in Human Urine
| Method | Reported 8-oxo-dG Level | Fold Difference | Reference |
| HPLC-MS/MS | 1.4 ± 0.3 nmol/mmol creatinine | - | [4][15] |
| ELISA (Kit A) | ~10.6 nmol/mmol creatinine | ~7.6x higher | [4][15] |
| ELISA (Kit B) | ~32.9 nmol/mmol creatinine | ~23.5x higher | [4][15] |
Table 4: Representative Basal 8-oxo-dG Levels in DNA Measured by LC-MS/MS
| Sample Type | Basal 8-oxo-dG Level | Reference |
| Human Lymphocyte DNA | 1.57 ± 0.88 / 10⁶ dG | [7] |
| Human H358 Cell DNA | 2.2 ± 0.4 / 10⁷ dG | [8] |
| Calf Thymus DNA | ~5 lesions / 10⁶ DNA bases | [11][13] |
Conclusion
The protocol described provides a robust framework for the reliable quantification of 8-oxo-dG in DNA. The use of isotope dilution LC-MS/MS, combined with careful sample preparation to prevent artifactual oxidation, is critical for obtaining accurate data. This methodology is indispensable for researchers in toxicology, drug development, and clinical research investigating the role of oxidative stress in disease.
References
- 1. mdpi.com [mdpi.com]
- 2. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling with 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Adductomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adductomics is the comprehensive analysis of DNA modifications caused by exposure to endogenous and exogenous genotoxic agents. These modifications, or adducts, can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis. Accurate quantification of DNA adducts is crucial for assessing cancer risk, understanding mechanisms of toxicity, and developing safer pharmaceuticals. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for this purpose, offering high sensitivity and specificity.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard in DNA adductomics studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle of this method relies on spiking a known amount of the stable isotope-labeled internal standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, into a biological sample at the earliest stage of sample preparation. This standard is chemically identical to the native 2'-deoxyguanosine (B1662781) (dG) but has a different mass due to the incorporation of ¹³C and ¹⁵N isotopes. By comparing the mass spectrometry signal intensities of the native dG and the labeled standard, precise and accurate quantification of the endogenous nucleoside can be achieved, correcting for any sample loss during the extensive workout procedure.
Data Presentation
The following table summarizes representative quantitative data for DNA adduct analysis using stable isotope dilution LC-MS/MS. The data illustrates the levels of a specific DNA adduct, N²-ethyl-2'-deoxyguanosine (N²-Et-dG), an adduct formed from acetaldehyde (B116499) exposure, in human liver DNA.
| Sample ID | DNA Analyzed (mg) | N²-Et-dG (fmol) | N²-Et-dG per 10⁸ dG |
| Human Liver 1 | 0.5 | 250 | 50 |
| Human Liver 2 | 0.8 | 480 | 60 |
| Human Liver 3 | 0.6 | 240 | 40 |
| Human Liver 4 | 1.0 | 700 | 70 |
| Human Liver 5 | 0.7 | 455 | 65 |
| Average ± SD | 0.72 ± 0.19 | 425 ± 182 | 57 ± 12 |
This table is a representative example based on typical data obtained in DNA adductomics studies.
Experimental Protocols
A detailed methodology for the quantification of DNA adducts using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard is provided below.
DNA Extraction
High-quality DNA is essential for accurate adduct analysis. Standard DNA isolation kits or phenol-chloroform extraction methods can be used.
-
Materials:
-
Tissue or cell sample
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Proteinase K
-
RNase A
-
Ethanol (70% and 100%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
-
Protocol:
-
Homogenize tissue or lyse cells according to the chosen kit's protocol or standard laboratory procedures.
-
Add Proteinase K and incubate at 56°C to digest proteins.
-
Add RNase A and incubate at 37°C to remove RNA.
-
Perform phenol-chloroform extraction (if not using a kit) to remove remaining proteins.
-
Precipitate DNA with ice-cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
-
Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio of ~1.8).
-
Stable Isotope Standard Spiking and Enzymatic Hydrolysis
This step involves adding the internal standard and digesting the DNA into individual nucleosides.
-
Materials:
-
Purified DNA sample
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard solution of known concentration
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
-
Protocol:
-
To a known amount of DNA (typically 10-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Add the digestion buffer to the DNA/internal standard mixture.
-
Add DNase I and incubate at 37°C for 2 hours.
-
Add Nuclease P1 and continue incubation at 37°C for another 2 hours.
-
Finally, add Alkaline Phosphatase and incubate at 37°C overnight.
-
After digestion, the enzymes can be removed by ultrafiltration (e.g., using a 3 kDa molecular weight cutoff filter) or protein precipitation with a solvent like methanol (B129727).
-
Sample Cleanup by Solid-Phase Extraction (SPE)
SPE is used to remove salts and other impurities that can interfere with LC-MS/MS analysis.
-
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water (LC-MS grade)
-
-
Protocol:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the nucleosides with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The final step is the separation and quantification of the nucleosides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Representative for dG and its adducts):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2'-deoxyguanosine (dG): m/z 268.1 → 152.1
-
2'-Deoxyguanosine-¹³C,¹⁵N₂: m/z 271.1 → 155.1
-
(Specific transitions for DNA adducts of interest need to be determined empirically or from the literature)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
-
Visualizations
Experimental Workflow
Caption: Overview of the DNA adductomics experimental workflow.
DNA Damage Response Signaling Pathway
Caption: Simplified DNA damage response pathway initiated by DNA adducts.
References
- 1. Mismatch Repair Processing of Carcinogen-DNA Adducts Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
15N HSQC NMR experiments with 13C,15N-labeled DNA fragments.
Application Notes: 15N HSQC NMR of ¹³C,¹⁵N-Labeled DNA
Introduction
The Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) experiment is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. When applied to DNA fragments isotopically labeled with ¹³C and ¹⁵N, the ¹⁵N HSQC experiment provides a sensitive probe of the local chemical environment of nitrogen atoms within the DNA bases. Each guanine (B1146940) and thymine (B56734) imino proton, as well as amino groups in adenine, guanine, and cytosine, gives rise to a specific correlation peak in the 2D ¹H-¹⁵N HSQC spectrum, creating a unique "fingerprint" of the DNA molecule.[1][2][3]
The primary advantage of this method is its ability to resolve heavily overlapped proton signals by spreading them out into a second dimension based on the chemical shifts of the directly attached ¹⁵N nuclei.[3] This spectral dispersion is crucial for studying complex DNA structures and their interactions with other molecules, such as drugs, proteins, or other nucleic acids.[4][5]
Applications in Drug Development and Structural Biology
-
Structural Elucidation: The chemical shifts of imino and amino protons are highly sensitive to the local structure of the DNA, including base pairing, stacking interactions, and overall conformation.[4][6] ¹⁵N HSQC spectra can therefore be used to verify the formation of specific DNA secondary structures like duplexes, hairpins, or G-quadruplexes.
-
Ligand and Drug Binding Studies: The primary application for researchers and drug development professionals is monitoring the interaction between DNA and small molecules.[1][7] Upon binding of a ligand, changes in the electronic environment of the DNA nuclei lead to perturbations in their chemical shifts, observable as peak shifts or intensity changes in the HSQC spectrum.[5][8][9]
-
Binding Site Identification: By identifying which specific nucleotide resonances are perturbed, the binding site of the ligand on the DNA can be mapped.[7][9]
-
Affinity Determination (K_D): By titrating the DNA sample with increasing concentrations of a ligand and monitoring the chemical shift changes, a binding isotherm can be generated to calculate the dissociation constant (K_D).[8][9][10]
-
Conformational Changes: Ligand binding can induce conformational changes in the DNA, which are reflected in significant chemical shift perturbations across multiple residues.
-
-
Dynamics Studies: Analysis of peak line widths and intensities in the HSQC spectrum can provide qualitative insights into the dynamics of the DNA molecule on a variety of timescales.[11]
Experimental Protocols
Protocol 1: Preparation of ¹³C,¹⁵N-Labeled DNA Fragments
This protocol describes a common method for generating isotopically labeled DNA using Polymerase Chain Reaction (PCR).[6]
1. Materials:
- ¹³C,¹⁵N-labeled deoxynucleotide triphosphates (dNTPs)
- Unlabeled DNA template containing the sequence of interest
- Unlabeled forward and reverse primers
- High-fidelity DNA polymerase (e.g., Pfu or Taq)
- PCR buffer
- Nuclease-free water
- Enzymes for purification (e.g., restriction enzymes, DNase I, phosphodiesterase) - optional, for specific purification strategies
- Buffer exchange columns (e.g., desalting columns)
2. Procedure:
- PCR Amplification:
- Set up a standard PCR reaction, substituting the standard dNTPs with the ¹³C,¹⁵N-labeled dNTPs.
- Optimize PCR conditions (annealing temperature, extension time) to ensure efficient amplification.
- Run the PCR for a sufficient number of cycles to generate milligrams of the desired DNA fragment.
- Purification of Labeled DNA:
- After PCR, the product must be purified from the polymerase, primers, and excess dNTPs. This is typically achieved using anion-exchange or size-exclusion chromatography.
- Verify the purity and integrity of the DNA fragment using denaturing polyacrylamide gel electrophoresis (PAGE).
- Sample Preparation for NMR:
- Dialyze or buffer-exchange the purified DNA into the desired NMR buffer (see Table 1). The final buffer should contain 5-10% D₂O for the spectrometer lock.[12]
- Concentrate the DNA sample to the desired NMR concentration (typically 0.1 - 1.0 mM).[12][13]
- Transfer the final sample volume (typically 200-550 µL) into a high-quality NMR tube.[7][14]
Table 1: Typical Sample Conditions for DNA NMR
| Parameter | Recommended Range/Value | Purpose |
| DNA Concentration | 0.1 - 1.0 mM | To ensure adequate signal-to-noise in a reasonable time. |
| Buffer | 10-50 mM Sodium Phosphate or similar | Maintains a stable pH. |
| pH | 6.0 - 7.5 | To ensure stability of the DNA structure and mimic physiological conditions. |
| Salt (NaCl/KCl) | 25 - 150 mM | To maintain DNA stability and solubility. |
| D₂O Content | 5 - 10% (v/v) | Provides a lock signal for the NMR spectrometer.[12] |
| Temperature | 283 - 303 K (10 - 30 °C) | Chosen to optimize spectral quality and maintain DNA structure. |
Protocol 2: ¹⁵N HSQC Data Acquisition
This protocol provides a general workflow for setting up a standard sensitivity-enhanced ¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on a Bruker spectrometer).[15][16]
1. Pre-acquisition Setup:
- Insert the sample into the magnet.[15]
- Lock the spectrometer on the D₂O signal.[12]
- Tune and match the probe for ¹H, ¹³C, and ¹⁵N channels.[15]
- Shim the magnetic field to achieve good homogeneity and narrow linewidths.[12][15]
- Calibrate the 90° pulse widths for ¹H and ¹⁵N.[15]
- Determine the proton carrier frequency (O1P), typically centered on the water resonance.[16]
2. Experiment Setup:
- Load a standard ¹⁵N HSQC parameter set (e.g., HSQCETF3GPSI).[16]
- Set the key acquisition parameters as outlined in Table 2. The spectral widths (SW) should be set to encompass all expected signals. For DNA imino protons, the ¹H dimension is typically 10-16 ppm, and the ¹⁵N dimension is 130-170 ppm.
- Set the number of scans (NS) based on the sample concentration. Higher concentrations require fewer scans.[12]
- Set the number of dummy scans (DS) to at least 16 to ensure steady state.[12]
- Set the receiver gain automatically (rga).[12][16]
- Start the acquisition (zg).[12][16]
Table 2: Typical Acquisition Parameters for a DNA ¹⁵N HSQC
| Parameter | Description | Typical Value |
| PULPROG | Pulse Program Name | hsqcetf3gpsi or similar |
| TD (F2/F1) | Time Domain points | 2048 (¹H) / 128-256 (¹⁵N) |
| NS | Number of Scans | 8-64 (multiple of 8) |
| DS | Dummy Scans | 16 or 32 |
| SW (F2/F1) | Spectral Width (ppm) | ~16 (¹H) / ~40 (¹⁵N) |
| O1P | ¹H Carrier Frequency (ppm) | ~4.7 (water resonance) |
| O2P | ¹⁵N Carrier Frequency (ppm) | ~150 (center of imino region) |
| D1 | Recycle Delay | 1.0 - 1.5 s |
| CNST2 | ¹J(NH) coupling constant | ~90-92 Hz |
Protocol 3: Data Processing and Analysis
This protocol outlines the steps to process the acquired 2D data using software like TopSpin or NMRPipe.[17]
1. Processing Steps:
- Fourier Transformation: Apply Fourier transform in both dimensions (xfb in TopSpin).[16][17]
- Apodization: Apply a window function (e.g., squared sine-bell) to improve the signal-to-noise ratio and resolution.
- Phasing: Manually phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.[12][16]
- Baseline Correction: Correct the baseline in both dimensions to remove distortions.
- Referencing: Reference the spectrum using the water signal for the ¹H dimension and indirectly for the ¹⁵N dimension.
- Peak Picking: Automatically or manually pick the peaks corresponding to the ¹H-¹⁵N correlations.[18]
Protocol 4: Ligand Titration Experiment
This protocol is for studying the interaction of a DNA fragment with a small molecule ligand.
1. Procedure:
- Initial Spectrum: Acquire a high-quality ¹⁵N HSQC spectrum of the ¹³C,¹⁵N-labeled DNA alone. This is the reference (apo) state.
- Ligand Addition: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add a small aliquot of the ligand stock to the DNA sample to achieve the first desired molar ratio (e.g., 0.2 equivalents).
- Acquire Spectrum: After a brief equilibration period, acquire another ¹⁵N HSQC spectrum.
- Repeat: Continue the process of adding ligand aliquots and acquiring spectra at increasing molar ratios (e.g., 0.5, 1.0, 1.5, 2.0, 5.0 equivalents).[9][19]
- Data Analysis:
- Process all spectra identically.
- Overlay the spectra to visually identify peaks that shift or change intensity upon ligand addition.
- For each affected peak at each titration point, measure the change in the proton (Δδ_H) and nitrogen (Δδ_N) chemical shifts relative to the apo spectrum.
- Calculate the Combined Chemical Shift Perturbation (CSP) using the following equation to quantify the magnitude of the change.[20]
- CSP = √[(Δδ_H)² + (α * Δδ_N)²]
- Where α is a scaling factor, typically around 0.15-0.2, to account for the different chemical shift ranges of ¹H and ¹⁵N.
2. Data Presentation:
- Plot the CSP values for each residue against the ligand/DNA molar ratio.
- Fit the resulting binding curves to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D).
- Create a bar graph showing the final CSP for each nucleotide residue to visualize the binding interface on the DNA.
Table 3: Example Data from a Ligand Titration Analysis
| Residue | Δδ_H (ppm) at saturation | Δδ_N (ppm) at saturation | Combined CSP (ppm) |
| G5 (imino) | 0.25 | 1.10 | 0.31 |
| T6 (imino) | 0.31 | 1.55 | 0.41 |
| G7 (imino) | 0.02 | 0.15 | 0.03 |
| A12 (amino) | 0.18 | 0.95 | 0.26 |
| C13 (amino) | 0.05 | 0.20 | 0.06 |
| Note: CSP calculated with a scaling factor (α) of 0.2. |
// Nodes ref_spec [label="1. Acquire Reference Spectrum\n(Apo DNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ligand [label="2. Add Ligand Aliquot", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acq_spec [label="3. Acquire HSQC Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ratio [label="Final Molar Ratio?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; overlay [label="4. Overlay All Spectra", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_csp [label="5. Calculate Chemical\nShift Perturbations (CSP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; map_binding [label="6. Map Binding Site &\nDetermine K_D", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ref_spec -> add_ligand; add_ligand -> acq_spec; acq_spec -> check_ratio; check_ratio -> add_ligand [label=" No"]; check_ratio -> overlay [label=" Yes"]; overlay -> calc_csp; calc_csp -> map_binding; } .dot Diagram 3: Ligand Titration Logic.
References
- 1. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mr.copernicus.org [mr.copernicus.org]
- 12. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 13. scribd.com [scribd.com]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. HSQC_15N.nan [protocols.io]
- 16. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. Biomolecular NMR Wiki - 15N-HSQC peak picking [sites.google.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample [mdpi.com]
Application Note: Method Development for DNA Aduct Analysis by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to both exogenous and endogenous chemicals can lead to the formation of DNA adducts, which are covalent modifications of the DNA molecule. If these lesions are not repaired by the cell's machinery, they can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis. Consequently, DNA adducts serve as valuable mechanism-based biomarkers for assessing carcinogen exposure and for mechanistic studies in toxicology and drug development.[1][2]
While several methods exist for DNA adduct analysis, isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (ID-HPLC-ESI-MS/MS) is widely regarded as the gold standard.[1] This technique offers superior selectivity, sensitivity, and accuracy, providing both structural information and precise quantification.[1] The core principle of the isotope dilution method is the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at an early stage of preparation. This internal standard, which is chemically identical to the analyte but has a different mass, co-elutes chromatographically but is distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the standard compensates for any sample loss during preparation and variations in instrument response.
This application note provides detailed protocols for the analysis of DNA adducts using isotope dilution mass spectrometry, from DNA isolation and hydrolysis to sample purification and LC-MS/MS analysis.
Principle of Isotope Dilution Mass Spectrometry
The isotope dilution method relies on the addition of a known amount of an isotopically labeled analog of the target analyte to the sample. This "spiked" sample is then processed and analyzed. The ratio of the naturally occurring analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the standard experiences the same processing and analysis conditions as the analyte, this ratio allows for precise quantification, correcting for any losses during sample preparation or variations in ionization efficiency.
Experimental Workflow
The overall workflow for DNA adduct analysis by isotope dilution mass spectrometry involves several key steps, from sample collection to data analysis. Each step is critical for achieving accurate and reproducible results.
Experimental Protocols
Protocol 1: DNA Isolation
High-quality, pure DNA is essential for accurate adduct analysis. Commercial kits are often employed for their reliability and efficiency.
-
Sample Homogenization: Homogenize tissue samples (typically 10-20 mg) in a suitable lysis buffer. For cell pellets, resuspend in lysis buffer.
-
Lysis: Incubate the homogenate with Proteinase K to digest proteins.[3][4]
-
RNA Removal: Treat the lysate with RNase A to remove RNA.
-
DNA Binding: Apply the lysate to a DNA binding column (e.g., silica-based).
-
Washing: Wash the column with wash buffers to remove contaminants.
-
Elution: Elute the purified DNA with an elution buffer or nuclease-free water.
-
Quantification and Quality Check: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
Protocol 2: DNA Hydrolysis
Hydrolysis is required to break down the DNA into individual nucleosides for analysis. Enzymatic hydrolysis is generally preferred as it is milder and less likely to cause artificial adduct formation.
-
Sample Preparation: In a microcentrifuge tube, add up to 50 µg of purified DNA.
-
Internal Standard Spiking: Add the appropriate amount of the stable isotope-labeled internal standard(s) for the DNA adduct(s) of interest. The amount added will depend on the expected level of the adducts in the sample.
-
Evaporation: Dry the DNA and internal standard mixture under vacuum.
-
Enzymatic Digestion:
-
Resuspend the dried DNA in a buffer solution (e.g., 50 mM sodium phosphate, 20 mM MgCl₂)[5].
-
Add a cocktail of enzymes. A common combination includes DNase I, Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[5][6]
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (typically 2-18 hours).[5][7]
-
-
Enzyme Removal: After digestion, remove the enzymes by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa).[5][7]
| Method | Description | Advantages | Disadvantages | Typical Time |
| Enzymatic Hydrolysis | Uses a cocktail of nucleases and phosphatases to digest DNA into deoxynucleosides. | Mild conditions, minimizes artifact formation. | Can be time-consuming, enzymes can be costly. | 6-18 hours[8] |
| Microwave-Assisted Enzymatic Hydrolysis | Utilizes microwave energy to accelerate the enzymatic digestion process. | Rapid digestion, high throughput. | Requires specialized microwave equipment. | ~30 minutes[8] |
| Acid Hydrolysis (Formic Acid) | Uses formic acid at elevated temperatures to cleave glycosidic bonds, releasing nucleobases. | Fast and simple. | Can cause depurination and artifact formation, not suitable for all adducts. | 24-48 hours[9] |
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
After hydrolysis, the sample contains a complex mixture of normal nucleosides, salts, and the target DNA adducts. SPE is used to enrich the adducts and remove interfering substances.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then water or an appropriate buffer.[10][11][12]
-
Sample Loading: Load the DNA hydrolysate onto the conditioned SPE cartridge.[10][11][12]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.[10][11][12]
-
Elution: Elute the DNA adducts with a stronger organic solvent, such as methanol or acetonitrile.[10][11][12]
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The purified and concentrated sample is then analyzed by LC-MS/MS. The liquid chromatography system separates the components of the mixture, and the tandem mass spectrometer provides sensitive and specific detection.
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., Acquity UPLC HSS T3) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 200-400 µL/min (analytical scale) or 300 nL/min (nano-scale)[5] |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
Selected Reaction Monitoring (SRM) Transitions
In SRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. This is a highly specific and sensitive method for targeted quantification. The precursor ion is typically the protonated molecule [M+H]⁺ of the deoxynucleoside adduct, and the product ion is often the protonated nucleobase [BH₂]⁺ resulting from the neutral loss of the deoxyribose moiety (116 Da).[13][14]
| DNA Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Analyte Reference | Internal Standard Reference |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | 284.1 | 168.1 | [2] | [15N₅]-8-oxo-dG[2] |
| N7-methylguanine (N7-MeG) | 166.1 | 149.1 | [15] | [¹⁵N₅]-N7-MeG[15][16] |
| O6-methylguanine (O6-MeG) | 166.1 | 149.1 | [17] | [d₃]-O6-MeG |
| N²-methyl-dG (from N²-hydroxymethyl-dG) | 282.2 | 166.1 | [1][18] | [¹³CD₂]-N²-methyl-dG[1][18] |
| N⁶-methyl-dA (from N⁶-hydroxymethyl-dA) | 266.2 | 150.1 | [1] | [¹³CD₂]-N⁶-methyl-dA[1] |
| 1,N⁶-ethenoadenosine (εA) | 276.1 | 160.1 | [19][20][21][22][23] | [¹⁵N₅]-εA |
Note: Some adducts, like N²-hydroxymethyl-dG, are unstable and are chemically reduced to a more stable form (N²-methyl-dG) before analysis.[1]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous DNA adduct (analyte) and the corresponding stable isotope-labeled internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the response ratio against the analyte concentration.
-
Quantification: Determine the concentration of the DNA adduct in the unknown sample by interpolating its response ratio on the calibration curve.
-
Normalization: The final adduct level is typically expressed as the number of adducts per a certain number of normal nucleotides (e.g., adducts per 10⁶ or 10⁸ normal deoxynucleosides). The amount of normal deoxynucleosides (e.g., dG) in the sample is quantified in a separate LC-MS/MS run or by UV absorbance of the initial DNA sample.
Conclusion
The use of isotope dilution LC-MS/MS provides a robust, sensitive, and specific platform for the quantification of DNA adducts. This methodology is invaluable for applications in toxicology, cancer research, and drug development, enabling researchers to accurately assess DNA damage and its biological consequences. The detailed protocols and data presented in this application note serve as a comprehensive guide for establishing and performing DNA adduct analysis in the laboratory.
References
- 1. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry | ToxStrategies [toxstrategies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactions of 1-N6-ethenoadenosine nucleotides with myosin subfragment 1 and acto-subfragment 1 of skeletal and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectrometric and biological data of 1, N6-ethenoadenosine 3', 5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exchange of 1,N6-etheno-ATP with actin-bound nucleotides as a tool for studying the steady-state exchange of subunits in F-actin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Biomolecular Landscapes: A Guide to the Incorporation of 2'-Deoxyguanosine-¹³C,¹⁵N₂ into Synthetic Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into oligonucleotides represents a powerful strategy in modern biomedical research and drug development. The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as a building block for synthetic oligonucleotides offers a precise tool for elucidating molecular structure, dynamics, and interactions. This document provides detailed protocols for the incorporation of this labeled nucleoside and highlights its key applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based quantitative analysis.
Stable isotope labeling is a critical technique for in-depth investigations into the structure, dynamics, and function of nucleic acids.[1] The incorporation of ¹³C and ¹⁵N into DNA enables detailed mechanistic insights and enhances analytical performance for quantification.[1] This dual-labeling approach provides comprehensive information for tracking molecular dynamics, metabolic pathways, and protein structures, offering a deeper understanding of complex biochemical processes.[2]
Core Applications
The primary applications for oligonucleotides containing 2'-Deoxyguanosine-¹³C,¹⁵N₂ are in structural biology and quantitative analysis:
-
Structural Biology: NMR spectroscopy is a powerful tool for determining the three-dimensional structures of biomolecules in solution.[2] The incorporation of ¹³C and ¹⁵N labeled nucleosides significantly enhances the resolution and information content of NMR spectra, facilitating the study of DNA conformation, DNA-protein interactions, and DNA-drug binding.[3][4]
-
Quantitative Analysis: In drug development, the accurate quantification of oligonucleotide therapeutics and their metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[5] Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for this purpose due to its high specificity, sensitivity, and accuracy.[5]
Methods for Incorporation
Two primary strategies are employed for the incorporation of labeled nucleotides into oligonucleotides: enzymatic synthesis and chemical synthesis.[1]
Enzymatic Synthesis
Enzymatic methods are ideal for uniform or base-specific labeling across an entire oligonucleotide.[1] This approach involves the use of DNA polymerases to incorporate labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand using a template.
A highly efficient protocol for the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA utilizes Taq DNA polymerase.[6][7] This method can achieve quantitative polymerization of the template with approximately 80% incorporation of the labeled dNTPs.[6][7]
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Labeled dNTP Incorporation Efficiency | ~80% | [6][7] |
| Template Polymerization | Quantitative | [6] |
Experimental Protocol: Enzymatic Synthesis of a ¹³C,¹⁵N-Labeled Oligonucleotide
-
Reaction Mixture Preparation:
-
Combine the template DNA, primer, and 10x polymerization buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100).
-
Add MgCl₂ to a final concentration that is 1-4 times the total dNTP concentration (optimization for each reaction is recommended).
-
Add the ¹³C,¹⁵N-labeled dNTPs in stoichiometric amounts relative to the desired product, with a 20% excess of each to ensure complete primer extension.
-
Add sterile, nuclease-free water to the desired final volume.
-
-
Enzyme Addition and Thermal Cycling:
-
Add Taq DNA polymerase (approximately 24,000 U/µmol of template).
-
Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.
-
Transfer the reaction to the appropriate annealing temperature for the specific primer-template duplex and incubate for a time sufficient for primer extension.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled product can be separated from the unlabeled template using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Analysis:
-
The concentration of the purified oligonucleotide can be determined by UV-Vis spectrophotometry.
-
The incorporation of the ¹³C,¹⁵N labels can be confirmed by mass spectrometry.
-
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic incorporation of ¹³C,¹⁵N-labeled deoxynucleotides.
Chemical Synthesis (Phosphoramidite Method)
Chemical synthesis using phosphoramidites on a solid support is the method of choice for producing oligonucleotides with site-specific labels.[1][4] This approach allows for the precise placement of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ at any desired position within the oligonucleotide sequence. Commercially available ¹³C/¹⁵N uniformly labeled DNA phosphoramidites can be used in standard automated DNA synthesizers.[4]
Experimental Protocol: Solid-Phase Chemical Synthesis
The following is a generalized protocol for automated solid-phase oligonucleotide synthesis.
-
Synthesis Setup:
-
The ¹³C,¹⁵N₂-dG phosphoramidite (B1245037), as well as other standard phosphoramidites, are dissolved in anhydrous acetonitrile (B52724) to the recommended concentration for the DNA synthesizer.
-
The synthesizer is programmed with the desired oligonucleotide sequence, indicating the position for the incorporation of the labeled guanosine.
-
-
Synthesis Cycle (for each nucleotide addition):
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The ¹³C,¹⁵N₂-dG phosphoramidite (or other phosphoramidite) is activated by a tetrazole solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521).
-
The base-protecting groups are removed by heating the ammonium hydroxide solution.
-
-
Purification:
-
The crude oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis to remove truncated sequences and other impurities.
-
-
Analysis:
-
The purity and identity of the final product are confirmed by HPLC, mass spectrometry, and UV-Vis spectrophotometry.
-
Experimental Workflow for Chemical Synthesis
Caption: Workflow for site-specific incorporation via phosphoramidite chemical synthesis.
Concluding Remarks
The ability to incorporate 2'-Deoxyguanosine-¹³C,¹⁵N₂ into synthetic oligonucleotides provides researchers with a powerful tool to address fundamental questions in molecular biology and to advance the development of novel nucleic acid-based therapeutics. The choice between enzymatic and chemical synthesis methods will depend on the specific research question, with enzymatic approaches being well-suited for uniform labeling and chemical synthesis offering the precision required for site-specific investigations. The protocols and workflows outlined in this document provide a solid foundation for the successful implementation of these techniques in the laboratory.
References
- 1. isotope.com [isotope.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Oxidative DNA Damage Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, can inflict damage upon various cellular macromolecules, including DNA. This oxidative DNA damage is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, as well as in the aging process. The accurate and sensitive quantification of oxidative DNA damage biomarkers is therefore crucial for understanding disease mechanisms, identifying potential therapeutic targets, and assessing the efficacy of novel drug candidates.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of oxidative DNA damage biomarkers. Its high sensitivity and specificity allow for the precise identification and quantification of a wide array of DNA lesions, even at low physiological concentrations. This document provides a comprehensive overview of the LC-MS/MS workflow for the analysis of oxidative DNA damage biomarkers, including detailed experimental protocols and data presentation.
Featured Oxidative DNA Damage Biomarkers
A variety of oxidative DNA damage products can be measured as biomarkers of oxidative stress. Some of the most well-characterized and frequently analyzed biomarkers include:
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): One of the most abundant and extensively studied markers of oxidative DNA damage. It is a mutagenic lesion that can lead to G:C to T:A transversions.
-
8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA): An oxidized purine (B94841) lesion that can also contribute to mutagenesis.
-
Formamidopyrimidines (Fapy-dG and Fapy-dA): Ring-opened purine lesions formed as a result of oxidative damage.
-
5-hydroxy-2'-deoxycytidine (5-OHdC) and 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU): Oxidized pyrimidine (B1678525) bases.
-
Etheno adducts (e.g., 1,N⁶-ethenoadenine, 3,N⁴-ethenocytosine): Formed from the reaction of DNA with lipid peroxidation products, which are generated under conditions of oxidative stress.
Quantitative Data Summary
The following tables summarize representative quantitative data for various oxidative DNA damage biomarkers in human samples, as determined by LC-MS/MS. These values can serve as a reference for researchers; however, it is important to note that levels can vary significantly based on factors such as age, lifestyle, and disease state.
Table 1: Levels of Oxidative DNA Damage Biomarkers in Human Urine
| Biomarker | Sample Population | Mean Concentration (ng/mL) | Range (ng/mL) | Citation |
| 8-oxo-dG | Healthy Non-Smokers | 3.5 - 7.8 | 1.5 - 15.2 | [1] |
| 8-oxo-dG | Smokers | 8.9 - 15.4 | 4.1 - 28.7 | [1] |
| 8-oxoGuo | Healthy Non-Smokers | 10.2 | 5.5 - 18.9 | [2] |
| 8-oxoGuo | Smokers | 18.5 | 9.8 - 34.6 | [2] |
| Fapy-Gua | Healthy Non-Smokers | 1.2 | 0.5 - 2.8 | [2] |
| Fapy-Gua | Smokers | 2.5 | 1.1 - 5.6 | [2] |
| 1,N⁶-ethenoadenosine (εA) | Healthy Volunteers | 0.0458 pmol/24h | - | |
| 3,N⁴-ethenocytidine (εC) | Healthy Volunteers | 0.0968 pmol/24h | - | |
| 1,N⁶-etheno-2'-deoxyadenosine (εdA) | Healthy Volunteers | 0.0181 pmol/24h | - |
Table 2: Levels of Oxidative DNA Damage Biomarkers in Human Tissues and Cells
| Biomarker | Tissue/Cell Type | Mean Concentration (lesions/10⁶ bases) | Range (lesions/10⁶ bases) | Citation |
| 8-oxo-dG | Lymphocytes | 0.5 - 2.5 | 0.2 - 5.0 | [3] |
| 8-oxo-dG | Gastric Mucosa | 1.2 - 4.5 | 0.8 - 7.9 | [4] |
| 1,N⁶-etheno-dA | White Blood Cells (Non-benzene exposed) | 0.04 ± 0.08 fmol/µg DNA | 0.0 - 0.27 fmol/µg DNA | [5] |
| 1,N⁶-etheno-dA | White Blood Cells (Benzene exposed) | 0.82 ± 0.83 fmol/µg DNA | 0.15 - 3.11 fmol/µg DNA | [5] |
| 3,N⁴-etheno-dC | White Blood Cells (Non-benzene exposed) | 0.77 ± 1.02 fmol/µg DNA | 0.10 - 4.11 fmol/µg DNA | [5] |
| 3,N⁴-etheno-dC | White Blood Cells (Benzene exposed) | 3.28 ± 3.15 fmol/µg DNA | 0.05 - 9.6 fmol/µg DNA | [5] |
| 8-oxo-dG | Oral Cells (Non-smokers) | 1.5 x 10³ fmol/µmol dGuo | - | [6] |
| 8-oxo-dG | Oral Cells (Smokers) | 2.0 x 10³ fmol/µmol dGuo | - | [6] |
| 1,N⁶-etheno-dA | Oral Cells (Non-smokers) | 0.2 fmol/µmol dGuo | - | [6] |
| 1,N⁶-etheno-dA | Oral Cells (Smokers) | 0.5 fmol/µmol dGuo | - | [6] |
Experimental Protocols
I. DNA Extraction from Tissues or Cells
This protocol describes a common method for DNA extraction suitable for subsequent LC-MS/MS analysis. It is crucial to minimize artificial oxidation during the extraction process.
Materials:
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium acetate (B1210297), pH 5.2
-
Cold absolute ethanol (B145695)
-
70% Ethanol
-
Nuclease-free water
-
Antioxidants (e.g., desferrioxamine, butylated hydroxytoluene) to be added to buffers to prevent artifactual oxidation.
Procedure:
-
Homogenization: Homogenize the tissue sample or cell pellet in lysis buffer.
-
Protein Digestion: Add Proteinase K to the lysate and incubate at 50-55°C for 2-3 hours or overnight until the tissue is completely digested.
-
RNA Removal: Add RNase A and incubate at 37°C for 30-60 minutes.
-
Phenol-Chloroform Extraction: Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol, followed by chloroform:isoamyl alcohol to remove proteins and lipids. Centrifuge at high speed to separate the phases and carefully collect the upper aqueous phase containing the DNA.
-
DNA Precipitation: Add 1/10 volume of 3 M sodium acetate and 2-2.5 volumes of cold absolute ethanol to the aqueous phase. Mix gently to precipitate the DNA.
-
DNA Washing: Spool the DNA out or pellet it by centrifugation. Wash the DNA pellet twice with 70% ethanol.
-
DNA Reconstitution: Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
II. Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol describes the enzymatic digestion of DNA into its constituent deoxyribonucleosides for LC-MS/MS analysis.
Materials:
-
Nuclease P1
-
Alkaline phosphatase
-
Reaction buffer (e.g., containing sodium acetate and zinc sulfate)
-
Internal standards (isotope-labeled versions of the target biomarkers)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add the DNA sample (typically 10-50 µg) and the internal standards.
-
Nuclease P1 Digestion: Add nuclease P1 and the appropriate reaction buffer. Incubate at 37°C for 1-2 hours. Nuclease P1 will digest the DNA into 3'-mononucleotides.
-
Alkaline Phosphatase Digestion: Add alkaline phosphatase to the mixture and incubate at 37°C for 1-2 hours. Alkaline phosphatase will dephosphorylate the mononucleotides to deoxyribonucleosides.
-
Sample Cleanup (Optional but Recommended): The hydrolyzed sample can be further purified using solid-phase extraction (SPE) to remove enzymes and other interfering substances.
-
Final Preparation: The final sample is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
III. LC-MS/MS Analysis
The following provides a general LC-MS/MS method for the analysis of oxidative DNA damage biomarkers. The specific parameters may need to be optimized for the instrument and the specific biomarkers of interest.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each biomarker and its corresponding internal standard. For example, for 8-oxo-dG, the transition m/z 284.1 → 168.1 is commonly used.
-
Instrument Parameters: Other parameters such as collision energy, declustering potential, and source temperature should be optimized for each analyte.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for oxidative DNA damage biomarker analysis.
Oxidative DNA Damage and Base Excision Repair Pathway
Caption: Simplified Base Excision Repair (BER) pathway for oxidative DNA damage.
References
- 1. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 2'-Deoxyguanosine-13C,15N2 Detection
Welcome to the technical support center for the LC-MS/MS analysis of 2'-Deoxyguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust quantification of 2'-Deoxyguanosine using its isotopically labeled internal standard, 2'-Deoxyguanosine-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions and collision energies for 2'-Deoxyguanosine and its internal standard, this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for sensitivity and specificity. For 2'-Deoxyguanosine and its 13C,15N2-labeled internal standard, the primary fragmentation event is the cleavage of the glycosidic bond, resulting in the protonated guanine (B1146940) base.
Based on the isotopic labeling, the following MRM transitions are recommended as a starting point for method development. Please note that optimal collision energies should be determined empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |
| 2'-Deoxyguanosine | 268.1 | 152.1 | 10 - 20 |
| This compound | 271.1 | 155.1 | 10 - 20 |
Q2: I am observing a poor signal or no signal for my this compound internal standard. What are the potential causes and troubleshooting steps?
A2: Low or no signal from your stable isotope-labeled (SIL) internal standard can arise from various factors, from sample preparation to instrument settings. Here are some common causes and how to address them:
-
Improper Storage and Handling: Ensure the SIL internal standard is stored under the manufacturer's recommended conditions (e.g., temperature, light protection) to prevent degradation. It is also advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles.[1]
-
Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to a lower-than-expected concentration of the internal standard. Always use calibrated pipettes and carefully prepare your solutions.
-
Injector Variability: Inconsistent injection volumes can lead to signal fluctuations. Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the autosampler syringe and sample loop.[1]
-
MS Parameter Optimization: Ensure that the MS parameters, including ion source settings (e.g., gas flows, temperatures) and compound-specific parameters (e.g., MRM transitions, collision energy), are optimized for the SIL internal standard.[2]
Q3: My calibration curve is non-linear. What could be the issue?
A3: Non-linearity in your calibration curve when using a SIL internal standard can indicate a few potential problems:
-
Cross-Contamination: The unlabeled analyte may be present as an impurity in the SIL internal standard, or vice-versa. This can be assessed by injecting a high-concentration solution of the analyte and monitoring the internal standard's MRM transition, and a solution of only the internal standard and monitoring the analyte's MRM transition.[1]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If this is the case, you may need to dilute your more concentrated samples or adjust the detector settings.
-
Improper Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibrators and should be appropriate for the expected range of analyte concentrations.
Troubleshooting Guides
Issue 1: High Background Noise or Poor Signal-to-Noise Ratio
High background noise can significantly impact the sensitivity and accuracy of your assay.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[3][4] |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column.[3][4] |
| Sample Matrix Effects | Matrix components co-eluting with your analyte can cause ion suppression or enhancement. Optimize your sample preparation to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Dirty Ion Source | A contaminated ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source.[2][4] |
Issue 2: Peak Tailing or Splitting
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overloading | Reduce the injection volume or dilute the sample.[3] |
| Mismatched Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Dilute the sample in the initial mobile phase if possible.[3] |
| Column Degradation | A void at the head of the column or degradation of the stationary phase can cause peak splitting. Try reversing the column and flushing it. If the problem persists, the column may need to be replaced.[3] |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.[5] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for 2'-Deoxyguanosine Analysis
This protocol describes the enzymatic hydrolysis of DNA to its constituent deoxynucleosides for subsequent LC-MS/MS analysis.[6][7]
Materials:
-
DNA sample
-
DNase I
-
Alkaline Phosphatase
-
Phosphodiesterase I
-
Tris-HCl buffer (pH 8.9)
-
This compound internal standard solution
-
Water (LC-MS grade)
Procedure:
-
To your DNA sample, add the this compound internal standard to the desired final concentration.
-
Add DNase I and incubate at 37°C for 24 hours.[6]
-
Add alkaline phosphatase, phosphodiesterase I, and one-tenth volume of 0.5 M Tris-HCl (pH 8.9).[6]
-
Incubate the mixture at 37°C for another 4 hours.[6]
-
Neutralize the reaction with 1.0 M formic acid.
-
Perform a chloroform extraction to remove the enzymes.
-
Dry the aqueous phase in a vacuum concentrator.
-
Reconstitute the sample in an appropriate volume of water or initial mobile phase for LC-MS/MS analysis.[6]
Protocol 2: General LC-MS/MS Method for 2'-Deoxyguanosine Quantification
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of 2'-Deoxyguanosine.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to elute the analyte. A shallow gradient is often beneficial for separating isomers. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | Optimize according to instrument manufacturer's guidelines (e.g., 300 - 450°C) |
| Gas Flows (Nebulizer, Heater) | Optimize for best signal and stability. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See FAQ Q1 |
| Collision Energy | Optimize empirically for each transition. |
Visualizations
Caption: Experimental workflow for 2'-Deoxyguanosine quantification.
Caption: Simplified metabolic pathway of 2'-Deoxyguanosine.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymdb.ca [ymdb.ca]
- 4. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 15N NMR Sensitivity for 2'-Deoxyguanosine
Welcome to the technical support center for improving the sensitivity of 15N Nuclear Magnetic Resonance (NMR) spectroscopy for studies involving 15N-labeled 2'-Deoxyguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during 15N NMR experiments with labeled 2'-Deoxyguanosine.
Issue 1: Low Signal-to-Noise Ratio
Question: My 15N NMR spectrum for 15N-labeled 2'-Deoxyguanosine has a very low signal-to-noise ratio. What are the possible causes and how can I improve it?
Answer:
A low signal-to-noise ratio is a frequent challenge in 15N NMR due to the low gyromagnetic ratio of the 15N nucleus.[1] Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Optimize Acquisition Parameters:
-
Increase the number of scans: This is a straightforward way to improve the signal-to-noise ratio, which scales with the square root of the number of scans.[1]
-
Adjust the recycle delay: Ensure the recycle delay is appropriate. For 15N, recycle delays of 1-2 seconds are often recommended to avoid saturation.[1]
-
Check pulse calibration: Incorrect pulse widths can lead to inefficient signal excitation and transfer, significantly reducing sensitivity.[2][3]
-
-
Enhance Intrinsic Sensitivity:
-
Consider Sample Properties:
-
Increase Sample Concentration: A higher concentration of the 15N-labeled 2'-Deoxyguanosine will result in a stronger signal.
-
Check Isotopic Enrichment: Verify the level of 15N enrichment. Higher enrichment (ideally >98%) will yield better signals.[1]
-
-
Advanced Techniques:
-
Paramagnetic Relaxation Enhancement (PRE): Introducing a paramagnetic agent can shorten T1 relaxation times, allowing for faster repetition of experiments and thus more scans in a given time.[4][5] However, this can also lead to line broadening if not optimized.
-
Sensitivity-Enhanced Pulse Sequences: Employ pulse sequences designed for sensitivity enhancement, such as those incorporating water flip-back and gradient coherence selection.[3] The 'hsqcetfpf3gpsi2' pulse program is an example of a sensitivity-enhanced HSQC experiment.[3]
-
Logical Workflow for Troubleshooting Low Signal-to-Noise:
Caption: Troubleshooting workflow for low signal-to-noise in 15N NMR.
Issue 2: Significant Line Broadening
Question: The peaks in my 15N NMR spectrum are very broad, leading to poor resolution. What could be causing this and how can I fix it?
Answer:
Line broadening can arise from several factors, including fast relaxation, chemical exchange, and sample heterogeneity. Here are some common causes and solutions:
-
Chemical Shift Anisotropy (CSA): At high magnetic fields, CSA can be a major contributor to transverse relaxation (T2), leading to broader lines.[6]
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): For larger molecules, TROSY-based experiments can help to average out the effects of CSA and dipolar coupling, resulting in sharper lines.
-
-
Chemical Exchange: If the 2'-Deoxyguanosine molecule is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to significant line broadening.
-
Temperature Variation: Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime. Lowering the temperature may slow down the exchange, while increasing it may push it into the fast exchange regime, both of which can result in sharper lines.
-
-
Sample Aggregation: Aggregation of the 2'-Deoxyguanosine can lead to a larger effective molecular weight and faster relaxation, causing broad lines.
-
Vary Sample Concentration: Acquire spectra at different concentrations to check for concentration-dependent line broadening.
-
Modify Buffer Conditions: Adjusting pH, salt concentration, or adding detergents might help to reduce aggregation.
-
-
Paramagnetic Impurities: The presence of paramagnetic metal ions in your sample can cause significant line broadening.
-
Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to your sample to sequester any paramagnetic metal ions.
-
Experimental Workflow for Addressing Line Broadening:
Caption: Workflow for diagnosing and resolving line broadening in 15N NMR.
Frequently Asked Questions (FAQs)
Q1: What are the best labeling strategies for 2'-Deoxyguanosine for 15N NMR?
A1: The choice of labeling strategy depends on the specific research question.
-
Uniform 15N Labeling: This is the most common approach and provides information on all nitrogen atoms in the molecule. It is useful for global structural and dynamic analysis.[1]
-
Selective 15N Labeling: In some cases, it may be beneficial to selectively label specific nitrogen positions (e.g., N1, N7, or the exocyclic amino group) in the guanine (B1146940) base.[7][8] This can simplify spectra and help in assigning specific resonances, which is particularly useful for studying interactions at a particular site. For instance, selective labeling of the N9 position in guanosine (B1672433) has been shown to be advantageous due to its favorable NMR properties, leading to sharper signals.[9]
Q2: Which pulse sequences are recommended for 15N-labeled 2'-Deoxyguanosine?
A2: The most commonly used pulse sequence is the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1] This experiment correlates the 15N nucleus with its directly attached proton, providing a fingerprint of the molecule. Sensitivity-enhanced versions of the HSQC, which use gradient coherence selection and water flip-back techniques, are highly recommended.[3] For larger DNA or RNA molecules containing 2'-Deoxyguanosine, TROSY-based HSQC experiments are crucial for obtaining high-quality spectra.
Q3: How can I use paramagnetic relaxation enhancement (PRE) to improve sensitivity without causing excessive line broadening?
A3: PRE can be a powerful tool, but it requires careful optimization. The goal is to significantly shorten the longitudinal relaxation time (T1) to allow for faster pulsing, without dramatically shortening the transverse relaxation time (T2), which would lead to line broadening.[5]
-
Choice of Paramagnetic Agent: Use a paramagnetic agent with a relatively fast electronic relaxation time.
-
Titration: Carefully titrate the concentration of the paramagnetic agent. Start with a very low concentration and gradually increase it while monitoring both the signal intensity and line width. The optimal concentration will provide the best balance between T1 reduction and T2-induced line broadening.
-
Control Experiment: Always run a diamagnetic control experiment (e.g., with a diamagnetic metal ion or without the paramagnetic tag) to accurately measure the PRE effect.[10]
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance | Reference |
| 15N Gyromagnetic Ratio (γ) | -2.7126 x 10^7 rad T⁻¹ s⁻¹ | Low value contributes to inherently low sensitivity. | [1] |
| Isotopic Enrichment | 98-99.9% | Higher enrichment leads to stronger signals. | [1] |
| 1H-15N J-Coupling Constant | ~90-100 Hz | Crucial for magnetization transfer in HSQC experiments. | [1] |
| 15N Chemical Shift Anisotropy (CSA) for N1 of 2'-deoxyguanosine | σ11 = 54 ppm, σ22 = 148 ppm, σ33 = 201 ppm | A significant source of relaxation and line broadening at high magnetic fields. | [11] |
| Recommended Recycle Delay | 1-2 seconds | Prevents saturation and ensures full relaxation between scans. | [1] |
Experimental Protocols
Protocol 1: Standard 2D 1H-15N HSQC with Sensitivity Enhancement
This protocol is adapted for a Bruker spectrometer and describes a sensitivity-enhanced HSQC experiment suitable for 15N-labeled 2'-Deoxyguanosine.
-
Sample Preparation:
-
Dissolve the 15N-labeled 2'-Deoxyguanosine in an appropriate buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O). The use of H2O is necessary to observe exchangeable protons.[12]
-
Ensure the final sample volume is appropriate for the NMR tube and probe being used.
-
-
Spectrometer Setup:
-
Tune and match the probe for 1H and 15N frequencies.[3]
-
Lock on the D2O signal.
-
Shim the magnetic field to obtain good resolution on the 1D 1H spectrum.
-
-
Parameter Calibration:
-
Calibrate the 90° pulse widths for both 1H and 15N.[3]
-
Determine the proton carrier frequency (O1P) and the nitrogen carrier frequency (O2P).
-
-
Acquisition Parameters (using a pulse program like 'hsqcetfpf3gpsi2'):
-
Spectral Width (SW): Set appropriate spectral widths in both the 1H (F2) and 15N (F1) dimensions. For 15N, a spectral width of 200-300 ppm is typical.[1]
-
Number of Points (TD): Typically 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
Recycle Delay (D1): Set to 1.5 seconds.
-
Enable Sensitivity Enhancement: Ensure that the pulse program utilizes sensitivity enhancement with gradients.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Signaling Pathway Visualization (Logical Relationship)
The following diagram illustrates the logical flow of magnetization during a sensitivity-enhanced 1H-15N HSQC experiment.
Caption: Magnetization transfer pathway in a 1H-15N HSQC experiment.
References
- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. HSQC_15N.nan [protocols.io]
- 4. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 5. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Ion Suppression in ESI-MS with ¹³C,¹⁵N Labeled Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) using ¹³C,¹⁵N labeled internal standards.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to ion suppression during ESI-MS analysis.
Issue 1: Inconsistent or Low Internal Standard (IS) Response
Symptoms:
-
The peak area of the ¹³C,¹⁵N labeled internal standard is significantly lower in study samples compared to calibration standards.[1]
-
High variability in the IS response across different samples in the same batch.[1][2]
-
A systematic trend where the IS response is consistently higher or lower in all unknown samples compared to calibrators and quality controls (QCs).[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | Components in the sample matrix (e.g., salts, lipids, metabolites) can suppress the ionization of the internal standard.[1] This is a very common cause of variability.[1] Solution: Perform a matrix effect investigation. Prepare post-extraction spike samples by adding the IS to the extracted blank matrix from multiple sources and compare the response to the IS in a neat solution.[1] Significant differences indicate matrix effects. |
| Human Error | Inconsistent pipetting, incorrect spiking of the IS, or errors during sample dilution or extraction can lead to variability.[1] Solution: Review sample preparation records and re-analyze affected samples.[1] If the issue persists, investigate for matrix effects specific to that sample. |
| Instrument Issues | Problems with the autosampler, injector, or ion source can cause inconsistent IS response.[3][4] Solution: Check instrument logs for any errors or changes during the run. Perform manual injections to rule out autosampler issues.[3] Clean the MS source if you observe an increase in IS response with increasing analyte concentration.[3] |
| Inappropriate Internal Standard | In rare cases, the chosen stable isotope-labeled IS may not be suitable for the specific matrix or analytical conditions. Solution: Ensure the IS is of high purity and has not degraded.[1] For deuterated standards, check for the presence of the unlabeled analyte.[1] If problems persist, consider using a different labeled position or a different type of SIL-IS. |
Issue 2: Poor Reproducibility of Analyte/IS Ratio
Symptoms:
-
The ratio of the analyte peak area to the internal standard peak area is inconsistent across replicate injections of the same sample.[5]
-
High coefficient of variation (%CV) for the calculated concentrations in QC samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Differential Ion Suppression | Even with a co-eluting SIL-IS, significant variations in the matrix composition between samples can lead to different degrees of ion suppression for the analyte and the IS.[5] Solution: Improve sample cleanup to remove more matrix components.[6][7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[8][9] |
| Chromatographic Separation Issues | A slight difference in retention time between the analyte and the SIL-IS can expose them to different matrix components as they elute, causing differential suppression. Solution: Optimize the chromatographic method to ensure the analyte and IS co-elute perfectly. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.[1] |
| Sample Preparation Variability | Inconsistent extraction recovery between the analyte and the IS can lead to variable ratios. Solution: Add the ¹³C,¹⁵N labeled IS as early as possible in the sample preparation workflow to compensate for variability in all subsequent steps.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte and its internal standard is reduced by co-eluting components from the sample matrix.[6][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[5] The interfering species compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[5][12]
Q2: Why are ¹³C,¹⁵N labeled standards preferred for minimizing ion suppression?
A2: ¹³C,¹⁵N stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis for several reasons:
-
Identical Physicochemical Properties: They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation.[1][13]
-
Co-elution: They co-elute with the analyte, meaning they are exposed to the same matrix components at the same time in the ESI source.[10] This allows them to experience and compensate for the same degree of ion suppression.[13][14]
-
Chemical Stability: Labeling with ¹³C and ¹⁵N is generally preferred over deuterium (B1214612) (²H) because of its chemical stability, which prevents the loss or exchange of the isotope during the analytical process.[10]
Q3: How can I experimentally assess the degree of ion suppression in my method?
A3: A post-column infusion experiment is a common method to visualize and quantify ion suppression.[6] This involves continuously infusing a standard solution of your analyte into the MS source while injecting a blank, extracted sample onto the LC column. A drop in the constant baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[6]
Another approach is the post-extraction spike comparison.[1][6] This involves comparing the analyte's response in a blank sample extract that has been spiked after extraction to the response of the analyte in a neat solvent. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Besides using ¹³C,¹⁵N labeled standards, what other strategies can minimize ion suppression?
A4: While SIL-IS are highly effective, a multi-faceted approach is often best:
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from matrix interferences.[15]
-
Reduce Matrix Load: Diluting the sample or injecting a smaller volume can reduce the concentration of interfering compounds.[15][16]
-
Lower Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant to nonvolatile salts.[6]
-
Change Ionization Mode: If possible, switching from positive to negative ionization mode (or vice versa) may help, as fewer compounds might ionize and cause interference.[12][15] Atmospheric Pressure Chemical Ionization (APCI) is also generally less susceptible to ion suppression than ESI.[6][17]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Configure the LC-MS system as usual for the analysis.
-
Use a T-junction to connect a syringe pump to the flow path between the analytical column and the ESI source.[18]
-
-
Infusion:
-
Prepare a solution of the analyte in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set the syringe pump to deliver this solution at a low, constant flow rate (e.g., 5-10 µL/min).[18]
-
-
Analysis:
-
Start the infusion and allow the MS signal for the analyte to stabilize, establishing a constant baseline.
-
Inject a blank, extracted plasma (or other relevant matrix) sample onto the LC column.[18]
-
-
Data Interpretation:
-
Monitor the analyte's signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the percentage of ion suppression or enhancement for an analyte.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (from at least 6 different sources) and then spike the analyte and IS into the final extract.[1]
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before extraction (used to determine recovery, but not matrix effect directly).
-
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (ME %): Calculate as (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.
-
Recovery (RE %): Calculate as (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.
-
Process Efficiency (PE %): Calculate as (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100.
-
Data Presentation: Example Matrix Effect Data
The following table summarizes example matrix effect data for a hypothetical analyte. A negative value indicates ion suppression.
| Matrix Source | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spike Matrix) | Matrix Effect (%) |
| Plasma Lot 1 | 1,200,000 | 850,000 | 70.8% (-29.2%) |
| Plasma Lot 2 | 1,200,000 | 780,000 | 65.0% (-35.0%) |
| Plasma Lot 3 | 1,200,000 | 910,000 | 75.8% (-24.2%) |
| Urine Lot 1 | 1,200,000 | 650,000 | 54.2% (-45.8%) |
| Urine Lot 2 | 1,200,000 | 720,000 | 60.0% (-40.0%) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. chromforum.org [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. providiongroup.com [providiongroup.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Digestion of DNA for Adduct Analysis
Welcome to the technical support center for optimizing the enzymatic digestion of DNA for adduct analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure efficient and accurate experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic digestion of DNA for adduct analysis.
Issue 1: Incomplete or No DNA Digestion
Symptom: Analysis (e.g., by HPLC or gel electrophoresis) reveals a significant amount of undigested or partially digested DNA.
| Possible Cause | Recommended Solution | Citation |
| Inactive Enzyme(s) | Verify the expiration date and ensure enzymes have been stored at -20°C. Avoid repeated freeze-thaw cycles (more than 3). Test enzyme activity using a control DNA sample. | [1][2][3][4] |
| Suboptimal Reaction Conditions | Use the reaction buffer recommended by the enzyme supplier. For double digests, ensure buffer compatibility. Confirm the optimal temperature and pH for each enzyme. | [1][2] |
| Contaminants in DNA Sample | Purify the DNA sample to remove potential inhibitors such as phenol, chloroform, ethanol (B145695), EDTA, or salts from purification kits. A common recommendation is to repurify the DNA using a spin column or phenol/chloroform extraction followed by ethanol precipitation. | [1][2][3][5] |
| Incorrect Enzyme Concentration | Use an adequate amount of enzyme for the quantity of DNA. A general guideline is 3-5 units of enzyme per microgram of DNA. However, excess enzyme can lead to star activity. | [2] |
| Insufficient Incubation Time | Extend the incubation period. Some enzymes or adducted DNA may require longer digestion times for complete hydrolysis. | [2][6] |
| DNA Structure | Supercoiled plasmid DNA may require more enzyme units for complete digestion. If recognition sites are too close to DNA ends, cleavage may be inefficient. | [1][5] |
| Improper Reaction Assembly | Always add the enzyme(s) last to the reaction mixture. Ensure the glycerol (B35011) concentration from the enzyme storage buffer does not exceed 5% of the total reaction volume. | [1][2] |
Issue 2: Unexpected Cleavage Patterns or Artifacts
Symptom: Analysis reveals unexpected DNA fragments or peaks that do not correspond to the expected digested nucleosides or adducted nucleosides.
| Possible Cause | Recommended Solution | Citation |
| Star Activity (Relaxed Specificity) | This can be caused by high glycerol concentrations, incorrect buffer salt concentrations, high pH, or prolonged incubation times. Reduce the amount of enzyme, use the recommended buffer, and shorten the incubation time if possible. | [1][2][7] |
| Contamination with Other Nucleases | Ensure that pipette tips, tubes, and water are nuclease-free. Use commercially available molecular biology-grade water. | [1] |
| Contamination with Another DNA or Restriction Enzyme | Prepare a new DNA sample, ensuring it is pure. If using restriction enzymes, use fresh aliquots of enzymes and buffers to avoid cross-contamination. | [1][4] |
| Adduct Instability | Some adducts may be unstable and degrade during the digestion process, leading to unexpected products. Ensure digestion conditions are mild (e.g., 37°C) to preserve adduct integrity. | [8] |
Frequently Asked Questions (FAQs)
Q1: Which enzymes are recommended for digesting DNA for adduct analysis?
A1: A combination of enzymes is typically used to ensure complete digestion of DNA to 2'-deoxynucleosides. A common cocktail includes:
-
Nuclease P1: A single-strand specific nuclease that hydrolyzes phosphodiester bonds. It is also used to enrich adducts as many adducted nucleotides are resistant to its 3'-dephosphorylating action.[9][10]
-
Alkaline Phosphatase (AP): Removes the 5'-phosphate groups from the digested nucleotides.[11][12]
-
Phosphodiesterases (e.g., Snake Venom Phosphodiesterase I): These are exonucleases that further break down oligonucleotides into mononucleotides.[12][13]
-
DNase I: An endonuclease that cleaves DNA non-specifically to produce smaller fragments, which can improve the efficiency of subsequent exonuclease digestion.[6][14]
Q2: Should I denature my DNA before enzymatic digestion?
A2: Some protocols recommend denaturing the DNA by heating (e.g., 95-100°C for 10 minutes) followed by rapid cooling on ice.[8][11] This can accelerate the digestion process. However, for certain types of adducts, heating can cause degradation or the formation of new adducts, so this step should be approached with caution.[8]
Q3: How can I enrich my sample for DNA adducts?
A3: Enrichment is often necessary because DNA adducts are typically present at very low levels.[15] Methods for enrichment include:
-
Nuclease P1 Digestion: As mentioned, many adducted nucleotides are resistant to Nuclease P1's 3'-phosphatase activity, allowing for the removal of normal nucleotides.[9][10]
-
Solid-Phase Extraction (SPE): This technique can be used to separate adducts from unmodified deoxynucleosides.[15]
-
Immunoaffinity Column Purification: If an antibody specific to the adduct of interest is available, this method can provide highly specific enrichment.[15]
Q4: What are the optimal buffer conditions for enzymatic digestion?
A4: The optimal buffer will depend on the specific enzymes being used. It is crucial to consult the manufacturer's recommendations. For multi-enzyme digestions, a sequential approach with buffer and pH adjustments may be necessary. For example, Nuclease P1 works optimally at a pH of around 5.5, while alkaline phosphatase and phosphodiesterases prefer a more alkaline pH (7.5-8.5).[8][11] Zinc chloride is also a common cofactor for Nuclease P1.[8]
Q5: How can I be sure my DNA digestion is complete?
A5: The completeness of the digestion can be assessed using techniques like:
-
High-Performance Liquid Chromatography (HPLC): By monitoring the disappearance of high molecular weight DNA and the appearance of individual nucleoside peaks, the extent of digestion can be quantified.[8]
-
Agarose (B213101) Gel Electrophoresis: While less quantitative, running a small aliquot of the digested DNA on an agarose gel can visually confirm the absence of high molecular weight DNA.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for enzymatic digestion protocols.
Table 1: Typical Enzyme Concentrations and Incubation Times
| Enzyme | Typical Concentration/Amount | Typical Incubation Time | Incubation Temperature | Citation |
| Nuclease P1 | 2 Units per 1 mg DNA | 30 min - 2 hours | 37°C | [8][11] |
| Alkaline Phosphatase | 10-40 mU | 30 min - Overnight | 37°C | [11][16] |
| Phosphodiesterase I | 3.2 mU | Overnight | 37°C | [16] |
| DNase I | 350-2000 Units | Overnight | Room Temp or 37°C | [14][17] |
Note: These are general guidelines. Optimal concentrations and times may vary depending on the specific experimental conditions and DNA source.
Table 2: Common Reaction Buffer Components
| Buffer Component | Typical Concentration | Purpose | Citation |
| Sodium Acetate (B1210297) | 40-50 mM | pH buffering for Nuclease P1 (pH ~5.5) | [8][11] |
| Zinc Chloride (ZnCl₂) | 0.4-5 mM | Cofactor for Nuclease P1 | [8][11] |
| Tris-HCl | 10 mM - 1 M | pH buffering for Alkaline Phosphatase and Phosphodiesterases (pH 7.5-8.5) | [11][14] |
| Magnesium Chloride (MgCl₂) | 5 mM | Cofactor for DNase I and other nucleases | [14] |
Experimental Protocols
Standard Protocol for Enzymatic Digestion of DNA to 2'-Deoxynucleosides
This protocol is a general guideline and may require optimization for specific applications.
-
DNA Preparation:
-
Quantify the purified DNA sample (e.g., using a spectrophotometer).
-
Aliquot the desired amount of DNA (e.g., 10-20 µg) into a microcentrifuge tube.
-
-
Initial Digestion with Nuclease P1:
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to between 7.5 and 8.0 by adding a Tris-HCl buffer (e.g., 1 M, pH 7.5).[11]
-
-
Second Digestion with Alkaline Phosphatase and Phosphodiesterase:
-
Enzyme Inactivation:
-
Inactivate the enzymes by heating the sample at 95-100°C for 10 minutes.[11]
-
Place the sample on ice.
-
-
Sample Preparation for Analysis:
-
The digested sample may be used directly or may require further purification/enrichment (e.g., by SPE) prior to analysis by LC-MS or other methods.
-
For LC-MS analysis, the dried digest is often reconstituted in a suitable solvent like 50% DMSO or water.[16]
-
Visualizations
Caption: Experimental workflow for enzymatic digestion of DNA for adduct analysis.
Caption: Troubleshooting logic for incomplete DNA digestion.
Caption: Simplified pathway of DNA adduct formation and its potential consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. go.zageno.com [go.zageno.com]
- 3. genscript.com [genscript.com]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchfly.com [benchfly.com]
- 6. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ¹³C,¹⁵N-Labeled Nucleosides
Welcome to the technical support center for the synthesis of ¹³C,¹⁵N-labeled nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical compounds for research and development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of ¹³C,¹⁵N-labeled nucleosides.
Problem: Low Yield of Labeled Nucleosides
Low yields are a frequent challenge, particularly given the high cost of isotopically labeled starting materials. Below are potential causes and solutions for both enzymatic and chemical synthesis methods.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Synthesis: Inefficient Enzyme Activity | - Verify Enzyme Quality: Ensure enzymes are properly stored and have not undergone multiple freeze-thaw cycles. Test enzyme activity with a known, unlabeled substrate. - Optimize Reaction Conditions: Systematically vary pH, temperature, and incubation time. For example, some nucleoside phosphorylase reactions have an optimal temperature around 50°C. - Ensure Cofactor Availability: Confirm the presence and optimal concentration of necessary cofactors like ATP and Mg²⁺. |
| Enzymatic Synthesis: Incomplete Substrate Conversion | - Increase Substrate Concentration: While optimizing, be mindful of potential substrate inhibition at very high concentrations[1]. - Check Substrate Purity: Impurities in the labeled precursors can inhibit enzymatic reactions. |
| Chemical Synthesis (e.g., Phosphoramidite): Inefficient Coupling | - Use Fresh Reagents: Ensure phosphoramidites, activators, and solvents are of high purity and anhydrous. Degradation of these reagents is a common cause of poor coupling efficiency. - Optimize Coupling Time: Insufficient time will lead to incomplete reactions, while excessively long times can lead to side reactions. - Check Solid Support: For solid-phase synthesis, ensure the pore size of the support is appropriate for the length of the oligonucleotide being synthesized to avoid steric hindrance[2][3]. |
| Chemical Synthesis: Loss of Product During Deprotection/Cleavage | - Use Appropriate Deprotection Conditions: Harsh deprotection conditions can lead to degradation of the nucleoside product. For sensitive backbones like methylphosphonates, standard ammonium (B1175870) hydroxide (B78521) treatment can cause complete degradation[4]. |
| General: Inefficient Purification | - Optimize HPLC Conditions: Adjust the gradient, flow rate, and column type for optimal separation of the labeled product from starting materials and byproducts. - Prevent Product Degradation: Ensure that purification conditions (e.g., pH) are compatible with the stability of the labeled nucleoside. |
Problem: Isotopic Scrambling
Isotopic scrambling, the undesired distribution of isotopes to positions other than the intended ones, can compromise the utility of the labeled nucleoside.
| Potential Cause | Troubleshooting Steps |
| Biosynthesis in E. coli: Metabolic Interconversion | - Use Mutant E. coli Strains: Employ strains with deletions in specific metabolic pathways to prevent the interconversion of amino acids and other precursors that can lead to scrambling[5][6]. - Utilize Cell-Free Synthesis Systems: These systems have lower metabolic enzyme activity, which significantly reduces scrambling[7][8][9]. - Add Metabolic Inhibitors: Chemical inhibitors can be added to block specific enzymatic reactions that cause scrambling[7]. |
| In Vivo Labeling: Isotope Dilution | - Use Minimal Media: Grow bacterial cultures in minimal media where the labeled substrate is the sole source of carbon and/or nitrogen to prevent dilution from unlabeled sources in complex media[5]. |
| Reversible Enzymatic Reactions | - Drive Reactions to Completion: Use an excess of one substrate or remove a product to shift the equilibrium towards the desired labeled product. |
Frequently Asked Questions (FAQs)
Synthesis Methods
Q1: What are the main methods for synthesizing ¹³C,¹⁵N-labeled nucleosides, and what are their pros and cons?
A1: There are three primary methods:
-
Chemical Synthesis (e.g., Phosphoramidite):
-
Enzymatic Synthesis:
-
Pros: High regio- and stereoselectivity, milder reaction conditions, and often higher yields (>80% in some chemo-enzymatic approaches)[10][12]. It is also more environmentally friendly.
-
Cons: Enzyme availability and stability can be limiting factors. Substrate specificity of enzymes may restrict the types of analogs that can be synthesized[13].
-
-
Chemo-enzymatic Synthesis:
-
Pros: Combines the flexibility of chemical synthesis for precursor preparation with the high efficiency and selectivity of enzymatic reactions, often resulting in high yields (>80%)[10].
-
Cons: Can be complex to develop a robust protocol.
-
Q2: How do the yields of different synthesis methods compare?
A2: Yields can vary significantly depending on the specific nucleoside and the complexity of the labeling pattern. The following table provides a general comparison based on published data.
| Synthesis Method | Typical Yield | Reference |
| Chemical Synthesis (Phosphoramidite for >50 nt RNA) | <10% | [10] |
| De Novo Pyrimidine Biosynthesis | up to 45% | [10] |
| Biochemical Pathway Engineering (in vitro) | up to 66% | [14] |
| Chemo-enzymatic Approach | >80% | [10] |
| Enzymatic Synthesis (using Taq DNA Polymerase) | ~80% incorporation | [15][16] |
| Enzymatic Synthesis (from E. coli biomass) | 180 µmoles of NTPs per gram of ¹³C enriched glucose | [17][18][19] |
Experimental Protocols
Q3: Can you provide a general protocol for the enzymatic synthesis of ¹³C,¹⁵N-labeled NTPs from E. coli?
A3: The following is a generalized workflow based on established methods[17][20][21].
Protocol: Enzymatic Synthesis of ¹³C,¹⁵N-Labeled rNTPs from E. coli
-
Culture E. coli in Labeled Media:
-
Grow a suitable E. coli strain in minimal media containing ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source.
-
-
Cell Lysis and Nucleic Acid Extraction:
-
Harvest the cells and lyse them to release the cellular contents.
-
Extract the total nucleic acids from the cell lysate.
-
-
Hydrolysis to Nucleoside Monophosphates (NMPs):
-
Digest the extracted nucleic acids using nuclease P1 to yield a mixture of ribonucleoside 5'-monophosphates (rNMPs) and deoxyribonucleoside 5'-monophosphates (dNMPs).
-
-
Purification of rNMPs:
-
Separate the rNMPs from dNMPs and other contaminants using techniques like boronate affinity chromatography or HPLC.
-
-
Enzymatic Phosphorylation to rNTPs:
-
Incubate the purified rNMPs with a mixture of kinases and an ATP regeneration system to convert the rNMPs to ribonucleoside 5'-triphosphates (rNTPs).
-
-
Purification of rNTPs:
-
Purify the final ¹³C,¹⁵N-labeled rNTPs using HPLC.
-
Q4: How can I purify my labeled nucleosides using HPLC?
A4: HPLC is a powerful tool for purifying labeled nucleosides. Here is a general protocol.
Protocol: HPLC Purification of ¹³C,¹⁵N-Labeled Nucleosides
-
Column Selection:
-
A reverse-phase C18 column is commonly used for nucleoside separation.
-
-
Mobile Phase Preparation:
-
Use a gradient of a buffered aqueous solution (e.g., ammonium acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the hydrophobicity of your nucleoside.
-
-
Sample Preparation:
-
Dissolve your crude sample in the initial mobile phase buffer and filter it to remove any particulate matter.
-
-
HPLC Run:
-
Inject the sample onto the column and run the gradient.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for your nucleoside (typically around 260 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to your labeled nucleoside peak.
-
-
Desalting and Lyophilization:
-
Remove the buffer salts from the collected fractions, often by repeated lyophilization, and then lyophilize to obtain the pure, solid product.
-
Characterization
Q5: What are the key challenges in the NMR analysis of ¹³C,¹⁵N-labeled nucleosides and nucleic acids?
A5: While essential for characterization, NMR analysis of labeled nucleic acids presents several challenges:
-
Spectral Overlap: The limited chemical shift dispersion of nucleic acids, due to being composed of only four different bases, can lead to significant resonance overlap, especially in larger molecules[16].
-
Line Broadening: Larger nucleic acids tumble more slowly in solution, leading to broader NMR signals and reduced resolution.
-
Complex Coupling Patterns: The introduction of ¹³C and ¹⁵N creates additional scalar couplings that can complicate spectra.
-
Ambiguous Resonance Assignment: Assigning each resonance to a specific atom in the molecule can be a complex and time-consuming process.
Q6: How can I improve the quality of my NMR spectra for labeled nucleic acids?
A6: Several strategies can be employed:
-
Higher-Dimensional NMR: Use 3D and 4D NMR experiments to resolve overlapping signals.
-
Site-Specific Labeling: Instead of uniform labeling, incorporate isotopes at specific positions to simplify spectra and answer specific structural questions.
-
Deuteration: Replacing non-labile protons with deuterium (B1214612) can simplify spectra and reduce relaxation-induced line broadening.
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique is particularly useful for studying large biomolecules by reducing line widths.
Visualizations
Caption: Workflow for the enzymatic synthesis of ¹³C,¹⁵N-labeled NTPs.
Caption: Common causes of low yields in nucleoside synthesis.
References
- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthelis.com [synthelis.com]
- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Biosynthetic Preparation of 13C/15N-Labeled rNTPs for High-Resolution NMR Studies of RNAs | Springer Nature Experiments [experiments.springernature.com]
- 21. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Signal-to-Noise Enhancement in NMR for Labeled DNA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in obtaining high-quality NMR data from labeled DNA samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your NMR experiments and offers practical solutions to enhance your signal-to-noise ratio.
Issue: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a frequent challenge in NMR spectroscopy of biological macromolecules like DNA. This can arise from several factors related to both the sample preparation and the instrument parameters. The primary cause is often an insufficient concentration of the DNA sample in the NMR tube.[1] Other contributing factors include poor magnetic field homogeneity (shimming), incorrect instrument settings, or the presence of impurities.[1]
FAQs
Sample Preparation
-
Q1: What are the most common sample preparation errors that lead to a weak signal?
A1: Errors during sample preparation are a primary contributor to poor quality NMR spectra.[1] Key areas to focus on include:
-
Insufficient Concentration: Signal intensity is directly proportional to the number of nuclei in the detection volume. For labeled DNA, aim for concentrations in the range of 0.3-0.5 mM.[2]
-
Poor Solubility: The DNA sample must be completely dissolved to create a homogeneous solution.[1] Any undissolved material will not contribute to the NMR signal and can worsen spectral quality.[1]
-
Presence of Particulate Matter: Suspended solids, dust, or precipitates can distort the magnetic field homogeneity, which leads to broadened lines and a reduced signal height.[1] It is recommended to filter all samples directly into the NMR tube.[1]
-
Incorrect Sample Volume: The sample solution must fill the active volume of the instrument's detection coil. For most standard 5 mm tubes, this corresponds to a solvent height of 4-5 cm (approximately 0.6-0.7 mL).[1]
-
-
Q2: How does the choice of NMR solvent affect signal intensity?
A2: The solvent is crucial for both sample solubility and spectral quality.[1] Using a deuterated solvent is standard practice as the deuterium (B1214612) signal is used for field-frequency locking.[3] The solvent's polarity and dielectric constant can also affect the probe's tuning, which in turn impacts signal detection.[4]
-
Q3: My DNA-protein complex precipitates upon mixing. What can I do?
A3: Precipitation upon mixing is a common issue. Here are a few strategies to overcome this:
-
Titration Method: Instead of mixing concentrated solutions, try titrating a concentrated stock solution of the DNA into a more dilute solution of the protein while monitoring the complex formation with HSQC spectra.[5]
-
High Salt Concentration during Mixing: Mixing the components in a high-salt buffer (e.g., at least 150 mM NaCl) can prevent precipitation. The sample can then be exchanged into a low-salt buffer for the NMR experiment.[5]
-
Optimize Mixing Order: The order of addition of the protein and DNA can significantly impact the outcome. It is advisable to perform small-scale pilot studies to determine the optimal mixing protocol.[5]
-
Instrumental and Experimental Parameters
-
Q4: How can I improve the signal-to-noise ratio using instrumental settings?
A4: Several instrumental and experimental parameters can be optimized:
-
Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[6][7] Doubling the signal-to-noise ratio requires quadrupling the number of scans.[8]
-
Using a Cryoprobe: A cryoprobe, where the probe coil and preamplifier are cooled to cryogenic temperatures, can significantly increase sensitivity by reducing thermal noise.[6][9] This can lead to a 3 to 5-fold increase in the signal-to-noise ratio compared to a room temperature probe.[9][10]
-
Receiver Gain: Adjusting the receiver gain correctly ensures the signal is amplified without overloading the detector.[1]
-
Shimming: Optimizing the magnetic field homogeneity through shimming is critical for achieving sharp lines and good signal intensity.[1]
-
-
Q5: My spectral lines are broad due to chemical exchange. How can this be addressed?
A5: Chemical exchange on the microsecond to millisecond timescale can lead to significant line broadening, which negatively impacts resolution and sensitivity.[11][12] A multi-pulse method based on chemical shift scaling can be employed to reduce this broadening during the frequency-encoding periods of multidimensional NMR experiments.[11][12][13]
Advanced Signal Enhancement Techniques
For particularly challenging samples, several advanced techniques can provide a significant boost in signal-to-noise.
FAQs
-
Q6: What is Paramagnetic Relaxation Enhancement (PRE) and how can it help?
A6: PRE arises from the magnetic dipolar interactions between a nucleus and the unpaired electrons of a paramagnetic center.[14] This interaction leads to an increase in the relaxation rate of the nuclear magnetization.[14] In the context of labeled DNA, a paramagnetic tag can be covalently attached to the DNA. This technique is powerful for studying the structure and dynamics of DNA and its complexes, especially for detecting transient and low-population intermediate species.[14][15][16]
-
Q7: What is Dynamic Nuclear Polarization (DNP) and when should it be considered?
A7: DNP is a technique that enhances NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins in the sample.[17][18][19] This is achieved through microwave irradiation at low temperatures.[18] DNP can provide signal enhancements of several orders of magnitude, making it possible to study samples that would otherwise be impossible to analyze by conventional NMR.[17][18] It is particularly useful for solid-state NMR but has also been demonstrated in solution.[20]
Quantitative Data Summary
The following table summarizes the typical signal-to-noise enhancement that can be expected from various techniques.
| Technique | Enhancement Factor | Notes |
| Signal Averaging | Proportional to the square root of the number of scans | Doubling the S/N requires four times the experiment time.[6][8] |
| Cryoprobe | 3x - 5x | Compared to a room temperature probe.[9][10] |
| Paramagnetic Relaxation Enhancement (PRE) | Varies | Depends on the distance between the paramagnetic center and the nucleus of interest.[21] |
| Dynamic Nuclear Polarization (DNP) | >40x to >10,000x | Significant enhancements, particularly at very low temperatures.[20] |
Experimental Protocols
Protocol 1: General Sample Preparation for Labeled DNA
-
Dissolution: Dissolve the lyophilized labeled DNA sample in a suitable deuterated buffer (e.g., phosphate (B84403) buffer with D2O). The final concentration should ideally be between 0.3 mM and 0.5 mM.[2]
-
Filtration: To remove any particulate matter, filter the sample directly into a clean NMR tube using a syringe filter or a Pasteur pipette with a small plug of glass wool.[1][3]
-
Volume Adjustment: Ensure the sample volume is appropriate for the NMR tube being used, typically around 550 µL for a standard 5 mm tube, to cover the detection coil.[22]
-
Annealing (for duplex DNA): If working with double-stranded DNA, heat the sample to 95°C for 5-10 minutes and then slowly cool it to room temperature to ensure proper annealing.[5]
-
Final Checks: Before placing the sample in the spectrometer, ensure it is at the desired temperature and visually inspect for any signs of precipitation or aggregation.
Protocol 2: Paramagnetic Relaxation Enhancement (PRE) Sample Preparation
-
Labeling: Covalently attach a paramagnetic tag (e.g., a nitroxide spin label or a metal-chelating tag like EDTA-Mn2+) to a specific site on the DNA molecule.[21][23]
-
Reference Sample: Prepare a second, identical NMR sample in which the paramagnetic center is in its diamagnetic state (e.g., by reducing the nitroxide radical with ascorbic acid).[21] This serves as a reference for measuring the PRE effect.
-
Data Acquisition: Acquire identical NMR experiments on both the paramagnetic and diamagnetic samples. The PRE is calculated from the differences in the measured relaxation rates.
Visualizations
Caption: General workflow for preparing and analyzing labeled DNA samples by NMR.
Caption: A decision-making flowchart for troubleshooting low signal-to-noise in NMR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. CHAPTER-8 [cis.rit.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cryoprobe - NMR Wiki [nmrwiki.org]
- 10. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 11. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Narrowing of protein NMR spectral lines broadened by chemical exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gmclore.org [gmclore.org]
- 15. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins [jove.com]
- 16. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bridge12.com [bridge12.com]
- 18. Dynamic Nuclear Polarization | Solid State NMR | Bruker [bruker.com]
- 19. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 20. Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 23. Characterization of nonspecific protein-DNA interactions by 1H paramagnetic relaxation enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DNA Damage Assays: A Comparative Guide Featuring Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of DNA damage is paramount for assessing genotoxicity, understanding disease mechanisms, and evaluating therapeutic efficacy. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (ID-MS), the gold standard for this application, with other commonly used DNA damage assays. Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the most appropriate assay for your research needs.
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides the highest level of accuracy and specificity for the quantification of DNA lesions.[1][2][3] It is often employed as a reference method to validate the performance of other, more high-throughput assays. This approach involves adding a known quantity of a stable isotope-labeled internal standard of the target DNA lesion to a sample.[1][4] The ratio of the unlabeled (native) to the labeled lesion is then measured by mass spectrometry. This allows for precise quantification that corrects for any sample loss during preparation and analysis.[5]
Comparative Analysis of DNA Damage Assays
The selection of a DNA damage assay depends on various factors, including the specific type of damage being investigated, the required sensitivity and throughput, and available resources. While ID-MS is considered the "gold standard," other methods offer advantages in different experimental contexts.[6][7]
| Assay | Principle | Primary Damage Detected | Throughput | Key Advantages | Key Limitations |
| Isotope Dilution Mass Spectrometry (ID-MS) | Quantification based on the ratio of a native molecule to a known amount of its stable isotope-labeled analog.[1][2] | Specific DNA adducts and oxidized bases (e.g., 8-oxo-dG).[1][8] | Low to Medium | "Gold standard" accuracy, high specificity and sensitivity, provides structural information.[2][3] | Low throughput, high cost, complex sample preparation, potential for artifactual damage induction during sample work-up.[9] |
| Comet Assay (Single-Cell Gel Electrophoresis) | Electrophoretic migration of fragmented DNA from the nucleus of single cells.[10][11] | DNA strand breaks (single and double), alkali-labile sites.[10][12][13] Can be modified to detect specific base lesions.[11][14] | High | Sensitive detection of damage in individual cells, versatile for different damage types with modifications.[11][14][15] | Indirect measurement, variability in results, less specific without enzymatic modifications.[14] |
| γH2AX Staining Assay | Immunodetection of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.[12][13] | DNA double-strand breaks (DSBs).[12][13] | High (Flow cytometry, Imaging) | Highly sensitive and specific for DSBs, allows for in situ visualization and quantification.[12][14] | Indirect measurement, foci can form in the absence of DNA damage, not suitable for other types of lesions.[13] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of specific DNA lesions.[16] | Specific DNA adducts (e.g., 8-oxo-dG). | High | High throughput, relatively low cost, easy to perform. | Often overestimates damage levels, potential for antibody cross-reactivity and lack of specificity.[6][7][17] |
Quantitative Data Comparison: 8-oxo-dG Measurement
One of the most commonly studied oxidative DNA lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). The following table summarizes findings from studies comparing the quantification of urinary 8-oxo-dG by LC-MS/MS (a form of ID-MS) and ELISA.
| Study Finding | Fold Difference (ELISA vs. LC-MS/MS) | Conclusion |
| Urinary 8-oxodG levels measured by ELISA were significantly higher than those measured by LC-MS/MS.[6] | Not specified, but stated as "significantly higher". | Chromatographic techniques like LC-MS/MS remain the 'gold standard' for accurate analysis of urinary 8-oxodG.[6] |
| A direct comparison of urinary 8-oxodG levels found that results from three commercial ELISA kits were 7.6- to 23.5-fold higher than those obtained by HPLC-MS/MS.[17] | 7.6 to 23.5-fold higher. | HPLC-MS/MS is the method of choice for accurately assessing 8-oxodG levels in human urine.[17] |
These data underscore the superior accuracy of mass spectrometry-based methods and highlight the potential for immunoassays to yield artificially high results.
Experimental Workflows and Signaling
References
- 1. Quantitative determination of oxidative base damage in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comet assay - Wikipedia [en.wikipedia.org]
- 11. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. mdpi.com [mdpi.com]
- 15. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of LC-MS/MS and ³²P-Postlabeling for DNA Adduct Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts—covalent modifications to DNA—is paramount in toxicology, carcinogenesis research, and drug development. Two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling, are widely utilized for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and ³²P-postlabeling often depends on the specific requirements of the study, such as the desired sensitivity, the amount of available DNA, and the need for structural information. The following table summarizes key quantitative performance metrics for each technique based on published studies.
| Performance Metric | LC-MS/MS | ³²P-Postlabeling | Key Considerations |
| Limit of Detection (LOD) | Approximately 1 adduct in 10⁸ to 10⁹ nucleotides[1] | As low as 1 adduct in 10¹⁰ nucleotides[2][3][4][5] | ³²P-Postlabeling generally offers higher sensitivity, making it suitable for studies with very low adduct levels. |
| DNA Sample Requirement | Typically 50 - 500 µg[1] | As low as <10 µg[1][2][3][4] | ³²P-Postlabeling is advantageous when working with limited biological samples. |
| Specificity | High; provides structural information and molecular weight, reducing ambiguity[1][6] | Lower; can be prone to artifacts and does not inherently provide structural information[1] | LC-MS/MS excels in identifying specific adduct structures. |
| Throughput | Can be automated for higher throughput | Generally lower throughput and more labor-intensive[7] | LC-MS/MS is often more amenable to screening larger numbers of samples. |
| Quantitative Accuracy | High, especially with the use of stable isotope-labeled internal standards[8] | Can be influenced by labeling efficiency and recovery rates | LC-MS/MS with appropriate standards generally provides more precise quantification. |
Experimental Protocols
A detailed understanding of the experimental workflows is crucial for appreciating the strengths and limitations of each method.
LC-MS/MS Experimental Protocol
Liquid chromatography-tandem mass spectrometry has become a preferred method for the characterization and quantification of DNA adducts due to its high selectivity and ability to provide structural information.[8][9][10] The general workflow involves the following steps:
-
DNA Isolation: High-quality DNA is extracted from the biological sample.
-
DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual nucleosides.[9][10]
-
Chromatographic Separation: The mixture of nucleosides is separated using liquid chromatography (LC), often employing a reversed-phase column.[11]
-
Mass Spectrometric Detection: The separated nucleosides are introduced into a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions.
-
MS/MS Analysis: In the tandem mass spectrometer, a precursor ion corresponding to a potential DNA adduct is selected. This ion is then fragmented, and the resulting product ions are detected. A characteristic neutral loss of the deoxyribose moiety (116 Da) is often monitored to identify putative adducts.[9][12]
-
³²P-Postlabeling Experimental Protocol
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[2][3][13][4] The procedure consists of four main steps:[2][3][4][5]
-
DNA Digestion: DNA is enzymatically digested into 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[4]
-
Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.[4]
-
Radiolabeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2][3][4]
-
Separation and Detection: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][14][15] The separated adducts are then detected and quantified by their radioactive decay.[4]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and ³²P-postlabeling.
LC-MS/MS Workflow for DNA Adduct Analysis.
³²P-Postlabeling Workflow for DNA Adduct Analysis.
Conclusion
Both LC-MS/MS and ³²P-postlabeling are powerful techniques for the analysis of DNA adducts, each with a distinct set of advantages and limitations. The ³²P-postlabeling assay offers unparalleled sensitivity and requires minimal DNA, making it ideal for studies with limited sample material or extremely low adduct levels. However, it lacks the structural specificity of mass spectrometry.
Conversely, LC-MS/MS provides detailed structural information, leading to more confident adduct identification and is more amenable to high-throughput applications. While traditionally less sensitive than ³²P-postlabeling, advances in instrumentation continue to improve the detection limits of LC-MS/MS. The choice of method should therefore be guided by the specific research question, available resources, and the required balance between sensitivity and structural confirmation. In many cases, the use of both methods in a cross-validation approach can provide the most comprehensive and robust data.
References
- 1. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 6. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of TLC- and HPLC-32P-postlabelling assay for cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of DNA Adduct Measurements
The accurate and reproducible measurement of DNA adducts is crucial for assessing exposure to genotoxic agents and understanding cancer risks. Inter-laboratory comparison studies, also known as round-robin or ring trials, are essential for validating and standardizing the analytical methods used. These studies help to identify critical procedural variables and reduce inter-laboratory variability, ensuring that data from different research groups can be compared meaningfully.[1][2]
This guide provides an objective comparison of common methods for DNA adduct measurement, supported by data from inter-laboratory trials, and outlines the experimental protocols involved.
Data Presentation: Performance of Key Analytical Methods
The choice of analytical method for DNA adduct measurement involves trade-offs between sensitivity, specificity, sample requirement, and the ability to provide structural information. The two most prominent methods compared in inter-laboratory trials are the ³²P-postlabeling assay and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes key performance metrics for these techniques.
| Method | Analyte/Adduct | Limit of Detection (LOD) / Quantification (LOQ) | DNA Required | Key Findings from Inter-laboratory Comparisons |
| ³²P-Postlabeling (TLC) | Bulky Aromatic Adducts (e.g., BaP-DNA) | ~1 adduct / 10⁹⁻¹⁰ nucleotides | 10-30 µg | High sensitivity but can suffer from low specificity.[3] Inter-laboratory variability was reduced by 20-40% through the use of consensus protocols and standard reference materials.[1][2] |
| ³²P-Postlabeling (HPLC) | Cisplatin-DNA Adducts | LOQ: 8-40 fmol | Not specified | For platinated DNA, recovery was 16%, lower than the TLC-based method in the same study.[4] However, HPLC separation offers better resolution for complex mixtures compared to TLC.[5] |
| LC-MS/MS (Various) | Heterocyclic Amine Adducts (e.g., PhIP) | 1 adduct / 10⁸ nucleotides | 3-100 µg | Good correlation with ³²P-postlabeling (r² = 0.83) was observed in one study.[3] |
| LC-MS/MS (capLC-nanoESI) | Heterocyclic Amine Adducts (e.g., dG-C8-IQ) | LOQ: 2 adducts / 10⁸ nucleotides | 300 µg | Demonstrates high sensitivity but requires a larger amount of DNA.[3] |
| LC-MS/MS (HPLC-ESI) | BaP-dG Adducts | LOD: 0.3 adducts / 10⁸ nucleotides | 100 µg | Showed higher specificity than ³²P-postlabeling, detecting adducts in fewer human samples but confirming their specific structure.[3] |
| LC-MS/MS (General) | Various Adducts | ~1 adduct / 10⁹ nucleotides | 500 µg | Can achieve sensitivity comparable to ³²P-postlabeling but often requires significantly more DNA.[3] Provides structural information, a key advantage over ³²P-postlabeling.[6] |
Experimental Protocols
Detailed and standardized protocols are fundamental to reducing variability in inter-laboratory studies. Below are generalized methodologies for the key techniques cited.
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.
a. DNA Isolation and Hydrolysis:
-
Isolate DNA from the tissue or cell sample using standard phenol-chloroform extraction or commercial kits.
-
Enzymatically digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates (dNps) using Micrococcal Nuclease and Spleen Phosphodiesterase.
b. Adduct Enrichment (Optional but common):
-
Enrich the adducted nucleotides to improve sensitivity. This is often done by nuclease P1 digestion, which dephosphorylates normal dNps to deoxynucleosides, leaving the more resistant adducted nucleotides intact. Alternatively, butanol extraction can be used.
c. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides using [γ-³²P]ATP and T4 polynucleotide kinase (PNK). This step incorporates the radioactive label.
d. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and other components.
-
Thin-Layer Chromatography (TLC): This is the traditional method, using multi-directional chromatography on TLC plates to resolve different adducts.[5]
-
High-Performance Liquid Chromatography (HPLC): An alternative that can offer better resolution and quantification for complex mixtures.[4][5]
e. Detection and Quantification:
-
Detect the separated adducts by autoradiography (for TLC) or with an on-line radioisotope detector (for HPLC).
-
Quantify adduct levels by scintillation counting or phosphorimaging of the spots/peaks corresponding to the adducts and comparing them to the total amount of DNA analyzed.
LC-MS-based methods, often referred to as "adductomics," offer high specificity and the ability to structurally characterize DNA adducts.[7][8]
a. DNA Isolation and Hydrolysis:
-
Isolate high-purity DNA from the sample.
-
Enzymatically hydrolyze the DNA completely to 2'-deoxynucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[9]
b. Sample Enrichment/Purification:
-
To achieve high sensitivity, the adducted deoxynucleosides must be enriched from the vast excess of unmodified deoxynucleosides.[8]
-
This is typically accomplished using solid-phase extraction (SPE) cartridges.
c. Chromatographic Separation (LC):
-
Inject the enriched sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the modified deoxynucleosides using a reversed-phase column and a suitable gradient of solvents.
d. Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into a mass spectrometer, typically using electrospray ionization (ESI).[9]
-
The mass spectrometer is often a triple quadrupole or a high-resolution instrument (e.g., Orbitrap).[10]
-
Adducts are detected and quantified using modes like selected reaction monitoring (SRM) or by scanning for the constant neutral loss (CNL) of the deoxyribose moiety (116 Da).[11][12]
e. Quantification:
-
Quantification is performed by comparing the signal of the native adduct to that of a stable isotope-labeled internal standard, which is added at the beginning of the procedure to account for sample loss during workup.[9]
Mandatory Visualizations
Caption: Workflow for a 'round-robin' inter-laboratory DNA adduct measurement study.
Caption: A typical workflow for DNA adduct analysis using LC-MS/MS technology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of TLC- and HPLC-32P-postlabelling assay for cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Evaluation of DNA-adduct Formation through DNA-Adductomics | RE-Place [re-place.be]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of 13C,15N-Labeled and Analog Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) internal standards, specifically those incorporating 13C and 15N, against the more traditional analog internal standards. Supported by experimental data, this document will delve into the key performance differences, outline experimental protocols, and visually represent workflows to aid in the selection of the most suitable internal standard for your analytical needs.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), these standards are chemically and structurally almost identical to the analyte of interest.[3] This near-perfect mimicry allows them to co-elute chromatographically and experience the same ionization efficiencies and matrix effects as the analyte, leading to superior correction for variations throughout the analytical process.[4][5] Analog internal standards, on the other hand, are structurally similar but not identical to the analyte. While often more readily available and cost-effective, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte.[6][7]
Executive Summary of Performance
The fundamental advantage of ¹³C,¹⁵N-labeled internal standards lies in their ability to more accurately and precisely correct for analytical variability.[4] This is particularly crucial in complex biological matrices where unpredictable ion suppression or enhancement can significantly impact results.[5] While analog standards can provide acceptable performance in some cases, SILs have been shown to reduce variations in mass spectrometry results and improve overall assay robustness.[3][4]
Quantitative Performance Data
The following tables summarize the comparative performance of ¹³C,¹⁵N-labeled internal standards and analog internal standards from various studies.
Table 1: Comparison of Assay Performance for Everolimus (B549166) Quantification [8]
| Performance Parameter | Everolimus-d4 (SIL-IS) | 32-Desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation (r) with Independent LC-MS/MS Method | > 0.98 | > 0.98 |
| Slope vs. Independent LC-MS/MS Method | 0.95 | 0.83 |
Table 2: Performance Comparison for Kahalalide F Assay [9]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| Stable Isotope-Labeled (SIL) Internal Standard | 100.3 | 7.6 |
The Levene's test indicated that the variance using the SIL internal standard was significantly lower (p=0.02), demonstrating improved precision.[9]
The Underlying Principles: Why Isotopic Labeling Matters
The superiority of ¹³C and ¹⁵N labeled standards stems from the minimal "isotope effect."[1] Unlike deuterium (B1214612) (²H) labeling, which can sometimes lead to slight changes in retention time and fragmentation patterns, the heavier isotopes of carbon and nitrogen have a negligible impact on the molecule's physicochemical properties.[10][11] This ensures true co-elution and identical behavior during ionization, providing the most accurate correction for matrix effects.[5][12]
The following diagram illustrates the ideal behavior of a ¹³C,¹⁵N-labeled internal standard compared to an analog internal standard in the presence of matrix effects.
Figure 1. Co-elution vs. Differential Elution.
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the findings that support the superior performance of ¹³C,¹⁵N-labeled internal standards.
Protocol 1: General Bioanalytical Workflow for Quantification using LC-MS/MS[2]
-
Sample Preparation:
-
To a biological matrix sample (e.g., plasma, urine), add a known amount of the internal standard (either ¹³C,¹⁵N-labeled or analog).
-
Perform protein precipitation using a solvent such as acetonitrile.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Perform chromatographic separation, typically on a C18 reversed-phase column.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.
-
The following diagram outlines this typical experimental workflow.
Figure 2. Bioanalytical Workflow.
Protocol 2: Evaluation of Matrix Effects[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
This experimental design allows for the direct assessment of how well the internal standard compensates for matrix-induced signal variations.
Logical Framework for Internal Standard Selection
The decision to use a ¹³C,¹⁵N-labeled internal standard versus an analog internal standard often involves a trade-off between cost and the desired level of analytical performance.
Figure 3. Decision-Making Flowchart.
Conclusion
The evidence strongly supports the superiority of ¹³C,¹⁵N-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[4][9] Their ability to perfectly mimic the behavior of the analyte minimizes the impact of matrix effects and other sources of analytical variability. While analog internal standards can be a viable option for less demanding applications or when cost is a primary constraint, the use of ¹³C,¹⁵N-labeled standards is indispensable for regulated bioanalysis, clinical diagnostics, and any research where data integrity is paramount.[1][2] The initial investment in a stable isotope-labeled standard is often justified by the increased reliability and robustness of the resulting data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. chromforum.org [chromforum.org]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Assessing the Stability of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable and reliable internal standard is paramount for the accuracy and reproducibility of quantitative bioanalytical methods. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[1] This guide provides a comprehensive assessment of the stability of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard, comparing its expected performance with alternative standards and providing detailed experimental protocols for stability evaluation.
Introduction to 2'-Deoxyguanosine-¹³C,¹⁵N₂
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable isotope-labeled form of 2'-deoxyguanosine (B1662781), a fundamental component of DNA. Its structural similarity and identical physicochemical properties to the endogenous analyte make it an ideal internal standard for the quantification of 2'-deoxyguanosine and its metabolites in various biological matrices.[2][3] The incorporation of ¹³C and ¹⁵N isotopes provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses without significantly altering its chemical properties.[4]
Comparative Stability Assessment
While specific quantitative forced degradation data for 2'-Deoxyguanosine-¹³C,¹⁵N₂ is not extensively available in the public domain, its stability can be inferred from studies on the unlabeled 2'-deoxyguanosine and its derivatives. This section outlines the expected stability profile under various stress conditions and compares it with common alternative internal standards.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is a critical component of pharmaceutical development and analytical method validation.[5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7][8] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9] An ideal internal standard should exhibit stability under these conditions to ensure its concentration remains constant throughout the analytical process.
Table 1: Comparative Stability Profile of Internal Standards for Nucleoside Analysis
| Stress Condition | 2'-Deoxyguanosine-¹³C,¹⁵N₂ (Expected) | 8-Bromoguanosine | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ |
| Acid Hydrolysis | Potentially susceptible to deglycosylation under strong acidic conditions, leading to the formation of labeled guanine (B1146940). | Generally stable, but the glycosidic bond can be susceptible to cleavage under harsh acidic conditions. | Similar to deoxyguanosine, the glycosidic bond can be cleaved under strong acidic conditions. |
| Alkaline Hydrolysis | The related compound, 8-oxo-2'-deoxyguanosine, is known to be sensitive to alkaline conditions, which can cause cleavage of the phosphodiester backbone in oligonucleotides.[10][11][12] 2'-deoxyguanosine itself is generally more stable. | Generally stable under mild alkaline conditions. | Generally stable under mild alkaline conditions. |
| Oxidative Stress (H₂O₂) | Expected to undergo oxidation, primarily at the C8 position, to form 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂.[13][14][15] | The guanine moiety is susceptible to oxidation. | The adenine (B156593) moiety is also susceptible to oxidation, though generally less so than guanine. |
| Photostability | Purine nucleosides can exhibit some sensitivity to UV radiation. The photodegradation of the related 8-oxo-2'-deoxyguanosine has been studied, showing complex photochemical pathways.[16][17][18] | Generally considered to have moderate photostability. | Generally considered to have moderate photostability. |
| Thermal Stability | Generally stable at temperatures typically used for sample storage and analysis. High temperatures can lead to degradation. The thermal stability of oligonucleotides containing modified nucleosides has been investigated.[19][20] | Stable at typical analytical temperatures. Melting point is around 222°C. | Stable at typical analytical temperatures. |
Disclaimer: The stability profile for 2'-Deoxyguanosine-¹³C,¹⁵N₂ is largely extrapolated from data on the unlabeled compound and its derivatives due to the limited availability of specific forced degradation studies on the labeled standard.
Experimental Protocols for Stability Assessment
To definitively assess the stability of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a comprehensive forced degradation study should be performed. The following protocols are based on ICH guidelines and common industry practices.[5][7][9]
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for the analytical method (e.g., 1 µg/mL).
Forced Degradation Conditions
-
Acid Hydrolysis:
-
Mix the working solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the working solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Incubate the working solution at 70°C in a controlled temperature oven for 48 hours.
-
Sample Analysis
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating LC-MS/MS method.
-
The method should be capable of separating the intact internal standard from any potential degradation products.
Data Evaluation
-
Calculate the percentage degradation of 2'-Deoxyguanosine-¹³C,¹⁵N₂ under each stress condition by comparing the peak area of the stressed sample to that of the unstressed control.
-
Identify any significant degradation products by analyzing their mass spectra.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study for an internal standard.
Caption: Experimental workflow for the forced degradation study of an internal standard.
Conclusion
2'-Deoxyguanosine-¹³C,¹⁵N₂ is an excellent choice for an internal standard in the quantitative analysis of 2'-deoxyguanosine due to its isotopic labeling, which ensures it closely mimics the analyte's behavior. While specific stability data is limited, its chemical structure suggests a stability profile comparable to or better than other purine-based internal standards. To ensure its suitability for a specific application, it is highly recommended that researchers perform a comprehensive forced degradation study as outlined in this guide. The data generated will provide critical information on the stability of the internal standard under various stress conditions, ensuring the development of robust and reliable bioanalytical methods.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation of 8-hydroxy-2'-deoxyguanosine following treatment of 2'-deoxyguanosine or DNA by hydrogen peroxide or glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of 2′-deoxyguanosine by H2O2–ascorbate: evidence against free OH˙ and thermodynamic support for two-electron reduction of H2O2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of 2'-deoxyguanosine oxidation products observed in the Fenton-like system Cu(II)/H2O2/reductant in nucleoside and oligodeoxynucleotide contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Thermal stability of triple helical DNAs containing 2'-deoxyinosine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Quantitative Prowess: A Comparative Guide to Isotope Dilution Methods in Genotoxicity Studies
For researchers, scientists, and drug development professionals, the accurate quantification of DNA damage is paramount in assessing the genotoxic potential of chemical compounds and understanding disease etiology. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of IDMS with other methods, supported by experimental data, and details the methodologies that underpin these precise measurements.
Isotope dilution mass spectrometry, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust platform for the quantification of DNA adducts—covalent modifications to DNA that can lead to mutations if not repaired.[1][2] This high specificity and sensitivity make it a superior choice over traditional methods such as immunoassays and ³²P-postlabeling for genotoxicity studies.[2]
Methodological Superiority: A Head-to-Head Comparison
The quantitative accuracy of analytical methods in genotoxicity is critically important, as the levels of DNA adducts in biological samples can be extremely low, often in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides.[2][3] Isotope dilution mass spectrometry consistently demonstrates lower limits of detection (LOD) and higher precision compared to other techniques.
Table 1: Comparison of Quantitative Performance for DNA Adduct Analysis
| Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Isotope Dilution LC-MS/MS | Mass spectrometry with stable isotope-labeled internal standards.[1][3] | 0.02 - 7.1 adducts / 10⁸ nucleosides[4][5] | High specificity, accuracy, and sensitivity; provides structural information.[2] | Requires sophisticated instrumentation and expertise. |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by chromatography.[6][7] | 1 adduct / 10⁹ - 10¹⁰ nucleosides[7][8] | Extremely sensitive.[6] | Does not provide structural information; use of radioactivity.[6] |
| Immunoassays (e.g., ELISA) | Antibody-based detection of specific DNA adducts. | Varies widely depending on the antibody and adduct. | High throughput; relatively inexpensive. | Potential for cross-reactivity; provides relative quantification.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of volatile derivatives of DNA adducts.[9] | ~2.5 pmol/mL for 8-OHdG in urine[9] | High sensitivity for specific adducts. | Requires derivatization, which can introduce artifacts.[10] |
Experimental Protocols: Achieving Quantitative Accuracy
The precision of isotope dilution methods is contingent on meticulous experimental execution. Below is a detailed protocol for the analysis of DNA adducts using HPLC-ESI-MS/MS, a common IDMS technique.
Key Experimental Protocol: DNA Adduct Analysis by Isotope Dilution HPLC-ESI-MS/MS
1. DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Ensure high purity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and mass spectrometric analysis. The A260/A280 ratio should be ~1.8.
2. Isotope-Labeled Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard for each DNA adduct being quantified. This is a critical step for accurate quantification as it corrects for sample loss during preparation and variations in instrument response.
3. Enzymatic Digestion of DNA:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes. A typical procedure involves:
-
Initial digestion with DNase I.
-
Followed by treatment with snake venom phosphodiesterase and alkaline phosphatase to yield deoxyribonucleosides.[11]
-
-
The efficiency of the digestion should be monitored to ensure complete hydrolysis of the DNA.[12]
4. Sample Purification/Enrichment:
-
Remove proteins and other macromolecules by precipitation (e.g., with cold ethanol) or by using solid-phase extraction (SPE) cartridges.[10][11]
-
This step is crucial to reduce matrix effects and improve the sensitivity of the MS analysis.[13]
5. HPLC Separation:
-
Separate the DNA adducts from the normal deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile).
6. Mass Spectrometric Detection and Quantification:
-
Analyze the eluent from the HPLC using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor ion (the protonated molecule of the adduct) and a specific product ion (resulting from the fragmentation of the precursor ion).
-
Quantify the native DNA adduct by comparing its peak area to that of the co-eluting, stable isotope-labeled internal standard.
Visualizing the Molecular Response to Genotoxicity
Understanding the signaling pathways activated by DNA damage is crucial for interpreting genotoxicity data. The DNA Damage Response (DDR) is a complex network of signaling pathways that senses DNA lesions and initiates cellular responses such as cell cycle arrest and DNA repair.
This diagram illustrates a simplified overview of the DNA Damage Response pathway, a critical signaling cascade in genotoxicity.
Experimental Workflow for Isotope Dilution Mass Spectrometry
The following diagram outlines the key steps in a typical IDMS workflow for the analysis of DNA adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparison of different ionization techniques for labeled nucleoside analysis.
For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of labeled nucleosides is paramount for understanding DNA/RNA modifications, pharmacokinetics, and various cellular processes. The choice of ionization technique in mass spectrometry is a critical factor that dictates the success of quantitative and qualitative analyses. This guide provides an objective comparison of three prevalent ionization techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI), supported by experimental data and detailed protocols.
Principles of Ionization Techniques
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from macromolecules in solution.[1] A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets.[1] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges.[1] This characteristic is particularly useful for extending the mass range of the analyzer for large biomolecules.[1] ESI is well-suited for polar molecules and is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures.[2][3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique ideal for large, non-volatile, and fragile biomolecules such as nucleic acids.[4][5] The analyte is co-crystallized with a matrix that absorbs laser energy.[5] A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically forming singly charged ions.[3] MALDI is known for its high sensitivity, high throughput, and tolerance to some sample impurities.[2][5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization method that is well-suited for less polar and thermally stable compounds that are not easily ionized by ESI.[3][6] The sample is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions.[3] APCI is compatible with LC and is often used for the analysis of small molecules.[6]
Comparative Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field. | Laser-induced desorption and ionization from a solid matrix. | Gas-phase chemical ionization at atmospheric pressure. |
| Typical Analytes | Polar and large biomolecules (proteins, peptides, nucleosides).[1][2] | High molecular weight biomolecules (DNA, RNA, proteins), and complex mixtures.[4][5] | Less polar, thermally stable small molecules.[3][6] |
| Ionization State | Primarily multiply charged ions.[1] | Predominantly singly charged ions.[3] | Primarily singly charged ions.[6] |
| Coupling with Separation | Excellent compatibility with Liquid Chromatography (LC-ESI-MS).[3] | Can be coupled with LC (offline LC-MALDI).[7] | Excellent compatibility with Liquid Chromatography (LC-APCI-MS).[6] |
| Sample Throughput | Moderate, dependent on LC run time. | High, especially for direct analysis from a target plate.[8] | Moderate, dependent on LC run time. |
| Matrix Effects | Susceptible to ion suppression from salts and other matrix components.[2] | Matrix selection is critical and can introduce background interference.[5] | Generally less susceptible to matrix effects than ESI.[3] |
| Fragmentation | "Soft" ionization with minimal fragmentation, which can be induced in the collision cell (MS/MS).[1] | "Soft" ionization, though some fragmentation can occur depending on laser intensity.[7] | "Soft" ionization, but thermal degradation can occur for labile compounds.[3] |
| Advantages | - Excellent for polar and large molecules. - Well-established for quantitative analysis. - Direct coupling with LC.[3] | - High sensitivity for large molecules. - High throughput. - Tolerant to some salts.[5] | - Suitable for less polar compounds. - Tolerant to higher buffer concentrations than ESI.[3] |
| Disadvantages | - Susceptible to ion suppression. - Requires polar solvents. | - Matrix interference. - Potential for poor reproducibility of crystal formation. - Less straightforward for online LC coupling.[5] | - Requires thermally stable analytes. - Less effective for large biomolecules.[3] |
Quantitative Performance
Direct, head-to-head comparative studies of ESI, MALDI, and APCI for the same set of labeled nucleosides under identical conditions are scarce in the literature. The following tables summarize quantitative data from different studies, and therefore, the values should be interpreted with caution as experimental conditions vary.
Table 1: Quantitative Performance Data for Nucleoside Analysis using ESI-LC-MS/MS
| Labeled Nucleoside | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Various Nucleosides | 0.05 nmol/L - 1.25 µmol/L | 0.10 nmol/L - 2.50 µmol/L | >0.99 | [9] |
| dG-C8-PhIP | <50 fg (100 amol) | 3 adducts per 10⁸ DNA bases | Not Reported | [5] |
| 13 Nucleosides | <75 ng/mL | <150 ng/mL | >0.9970 | [10] |
| Cotinine (surrogate) | Not Reported | 50 ng/L | >0.99 | [11] |
Table 2: Quantitative Performance Data for Nucleoside Analysis using MALDI-MS
Quantitative data for a broad range of labeled nucleosides using MALDI is limited in the literature, as it is less commonly used for quantitative analysis compared to ESI.
| Labeled Nucleoside/Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity | Reference |
| Isomerized Amyloid-β Peptide | 50 fmol | Not Reported | Not Reported | [12] |
| Drug Candidates (comparative) | Similar to LC-ESI | Similar to LC-ESI | Similar to LC-ESI | [8] |
Table 3: Quantitative Performance Data for Nucleoside Analysis using APCI-LC-MS/MS
APCI is generally used for less polar molecules, and its application for the analysis of highly polar nucleosides is less common. The data below is for analytes with polarities that may be amenable to APCI.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Nitrosamines | Not Reported | Not Reported | >0.99 | [13] |
| Terfenadine (comparative) | Detected at 500 pg/mL | Not Reported | Not Reported | [6] |
Experimental Protocols
Experimental Workflow for Labeled Nucleoside Analysis
Below are generalized experimental workflows for the analysis of labeled nucleosides using ESI, MALDI, and APCI.
Caption: General workflow for labeled nucleoside analysis.
Protocol 1: Labeled Nucleoside Analysis using ESI-LC-MS/MS
This protocol is a common approach for the quantitative analysis of modified nucleosides.[14]
-
Sample Preparation:
-
Extract DNA or RNA from the biological sample.
-
Perform enzymatic digestion of the nucleic acids to individual nucleosides using a nuclease cocktail (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).
-
Add a known amount of a stable isotope-labeled internal standard for each target nucleoside to the digested sample.[15]
-
Purify the nucleoside mixture using solid-phase extraction (SPE) to remove salts and other interfering substances.[16]
-
Evaporate the purified sample to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[16]
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.[14]
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[14]
-
Set the flow rate to a range of 150-400 µL/min.[14]
-
-
ESI-MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.[14]
-
Use an ESI source with optimized parameters for capillary voltage, nebulizer gas flow, and drying gas temperature.
-
Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) for each labeled nucleoside and its corresponding internal standard.[15] The transition typically involves the precursor ion ([M+H]⁺) and a product ion corresponding to the respective nucleobase.
-
Caption: ESI-LC-MS/MS experimental workflow.
Protocol 2: Labeled Nucleoside Analysis using MALDI-TOF MS
This protocol is suitable for high-throughput screening and qualitative analysis.
-
Sample Preparation:
-
Follow the same sample preparation steps as for ESI-LC-MS/MS (extraction, digestion, addition of internal standard, and purification).
-
Prepare a saturated matrix solution. A common matrix for oligonucleotides and nucleosides is 3-hydroxypicolinic acid (3-HPA).[17]
-
Mix the purified nucleoside sample with the matrix solution in a 1:1 ratio.[18]
-
-
MALDI Plate Spotting:
-
MALDI-TOF MS Detection:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode, depending on the analyte.
-
Use an external or internal calibrant for mass accuracy.[19]
-
The instrument parameters, such as laser intensity and accelerating voltage, should be optimized for nucleoside analysis.
-
Caption: MALDI-TOF MS experimental workflow.
Protocol 3: Labeled Nucleoside Analysis using APCI-LC-MS/MS
This protocol is an alternative for nucleosides that are less polar or when ESI is not providing optimal results.
-
Sample Preparation:
-
Follow the same sample preparation steps as for ESI-LC-MS/MS.
-
-
LC Separation:
-
The LC conditions are generally similar to those used for ESI-LC-MS/MS, employing a C18 column and a water/acetonitrile gradient.
-
-
APCI-MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use an APCI source with optimized parameters for vaporizer temperature, corona discharge current, and gas flows. The vaporizer temperature is a critical parameter and needs to be high enough to desolvate the analyte without causing thermal degradation.[6]
-
Perform MS/MS analysis using SRM for quantification, similar to the ESI method.
-
Caption: APCI-LC-MS/MS experimental workflow.
Conclusion
The choice of ionization technique for labeled nucleoside analysis depends on the specific research goals, the properties of the nucleosides of interest, and the available instrumentation.
-
ESI-LC-MS/MS is the most established and versatile method for the quantitative analysis of a wide range of labeled nucleosides due to its excellent sensitivity, reproducibility, and direct coupling with liquid chromatography.
-
MALDI-TOF MS offers high throughput and is well-suited for the analysis of larger nucleic acid fragments and for qualitative screening, although its application in quantitative nucleoside analysis is less common and can be affected by matrix interference.
-
APCI-LC-MS/MS serves as a valuable alternative for less polar nucleoside analogs or when facing significant matrix effects with ESI.
For robust and reliable quantitative results for most labeled nucleoside applications, ESI-LC-MS/MS is generally the recommended starting point. However, the complementary nature of these techniques means that having access to multiple ionization sources can provide a more comprehensive analytical toolbox for the diverse challenges encountered in nucleoside research.
References
- 1. metabion.com [metabion.com]
- 2. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. perkinelmer.com.ar [perkinelmer.com.ar]
- 7. A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. protocols.io [protocols.io]
- 15. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. utoledo.edu [utoledo.edu]
Evaluating Isotopic Enrichment of Commercial 2'-Deoxyguanosine-¹³C,¹⁵N₂: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of commercially available 2'-Deoxyguanosine-¹³C,¹⁵N₂, a critical internal standard for the accurate quantification of DNA adducts and biomarkers of oxidative stress in biomedical research. The isotopic enrichment of this stable isotope-labeled compound is a crucial parameter that directly impacts the accuracy and reliability of mass spectrometry-based analyses. This document offers a comparison of products from major suppliers, detailed experimental protocols for verifying isotopic enrichment, and a discussion of alternative internal standards.
Commercial Availability and Product Specifications
Several reputable suppliers offer 2'-Deoxyguanosine-¹³C,¹⁵N₂. While catalog information often emphasizes chemical purity, obtaining precise isotopic enrichment data can require deeper investigation of product specification sheets or certificates of analysis. Below is a summary of information gathered from prominent vendors.
| Supplier | Product Name | Reported Chemical Purity | Reported Isotopic Enrichment |
| Cambridge Isotope Laboratories, Inc. | 2'-Deoxyguanosine (B1662781)·H₂O (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | ≥98% | ¹³C: 98%, ¹⁵N: 96-98%[1] |
| BOC Sciences | 8-Oxo-2'-deoxyguanosine-[13C,15N2] | 95%[2][] | Not specified in readily available documentation. |
| LGC Standards | 8-Oxo-2'-deoxyguanosine-13C,15N2 | >95% (HPLC)[4] | Not specified in readily available documentation. |
| MedChemExpress | 2'-Deoxyguanosine-13C,15N2 | Not specified | Not specified in readily available documentation.[5] |
| Santa Cruz Biotechnology | 8-Oxo-2'-deoxyguanosine-13C,15N2 | ≥98% | Not specified in readily available documentation. |
| Toronto Research Chemicals (TRC) | 8-Oxo-2'-deoxyguanosine-13C,15N2 | Not specified | Not specified in readily available documentation. |
Note: Isotopic enrichment values are often not prominently displayed in online catalogs and may require direct inquiry with the supplier or access to the certificate of analysis for a specific lot.
Experimental Protocols for Isotopic Enrichment Evaluation
Verifying the isotopic enrichment of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is essential for ensuring the quality of quantitative data. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Mass Spectrometry Protocol
High-resolution mass spectrometry can be employed to determine the isotopic distribution and calculate the enrichment of ¹³C and ¹⁵N.
1. Sample Preparation:
-
Prepare a stock solution of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Serially dilute the stock solution to a working concentration suitable for your mass spectrometer (e.g., 1-10 µg/mL).
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatography: While not strictly necessary for enrichment analysis of a pure standard, a simple chromatographic separation using a C18 column can remove any potential impurities.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A short gradient or isocratic elution can be used.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled, partially labeled, and fully labeled species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is recommended for accurate mass measurements and resolving isotopic fine structures.[1]
-
3. Data Analysis:
-
Extract the ion chromatograms for the molecular ions corresponding to the unlabeled 2'-deoxyguanosine and the ¹³C,¹⁵N-labeled isotopologues.
-
Analyze the isotopic distribution in the mass spectrum of the labeled compound.
-
The relative intensities of the isotopic peaks can be used to calculate the percentage of enrichment for both ¹³C and ¹⁵N. Specialized software can aid in this analysis by comparing the experimental isotopic pattern to theoretical distributions at varying enrichment levels.
NMR Spectroscopy Protocol
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides detailed information about the position and extent of isotopic labeling.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 5-10 mg/mL in an NMR tube.
2. NMR Data Acquisition:
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of signals corresponding to the carbon atoms in 2'-deoxyguanosine will confirm the ¹³C labeling. The relative integrals of the signals from the labeled compound versus any residual unlabeled compound can be used to estimate enrichment.
-
¹⁵N NMR: Acquire a proton-decoupled ¹⁵N NMR spectrum. Due to the lower gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) can also be used to observe the ¹⁵N nuclei indirectly through their coupling to protons.[6]
3. Data Analysis:
-
Process the NMR spectra using appropriate software.
-
For ¹³C and ¹⁵N spectra, compare the integral of the signals from the isotopically labeled positions to any observable signals from the corresponding unlabeled positions (if detectable). The ratio of these integrals provides a measure of isotopic enrichment.
Hypothetical Performance Comparison
Due to the lack of publicly available, head-to-head comparative studies, the following table presents hypothetical data to illustrate how the isotopic enrichment of commercially available 2'-Deoxyguanosine-¹³C,¹⁵N₂ might be evaluated and compared.
| Supplier | Lot Number | Claimed Isotopic Enrichment (%) | Measured Isotopic Enrichment (MS) (%) | Measured Isotopic Enrichment (NMR) (%) | Notes |
| Supplier A | A123 | ¹³C: >98, ¹⁵N: >98 | ¹³C: 98.5, ¹⁵N: 98.2 | ¹³C: 98.1, ¹⁵N: 97.9 | Consistent with specifications. |
| Supplier B | B456 | ¹³C: ≥99, ¹⁵N: ≥99 | ¹³C: 99.2, ¹⁵N: 99.1 | ¹³C: 99.0, ¹⁵N: 98.8 | High enrichment, meets claims. |
| Supplier C | C789 | Not Specified | ¹³C: 96.8, ¹⁵N: 95.5 | ¹³C: 96.5, ¹⁵N: 95.1 | Lower enrichment, suitable for less sensitive applications. |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for the mentioned suppliers.
Alternatives to 2'-Deoxyguanosine-¹³C,¹⁵N₂
While ¹³C and ¹⁵N-labeled internal standards are considered the gold standard, other options are available.
-
Deuterated (²H) 2'-Deoxyguanosine: These standards are often less expensive and more readily available. However, they can exhibit chromatographic separation from the unlabeled analyte (the "isotope effect"), which can lead to inaccuracies in quantification, especially in complex matrices with significant ion suppression.[7][8][9] The C-²H bond is also less stable than the C-¹H bond, which can lead to H/D exchange and compromise the integrity of the standard.
-
Other ¹³C, ¹⁵N Labeled Nucleosides: For broader studies of DNA damage and repair, a suite of labeled nucleosides (e.g., 2'-deoxyadenosine, 2'-deoxycytidine, thymidine) may be necessary.
The primary advantage of ¹³C and ¹⁵N-labeled standards is that their physicochemical properties are nearly identical to their unlabeled counterparts, leading to co-elution in chromatography and minimizing isotope effects.[2][7] This ensures that the internal standard and the analyte experience the same matrix effects, leading to more accurate and precise quantification.
Visualizing the Workflow and Decision Process
To aid in understanding the experimental workflow and the logic behind selecting an appropriate internal standard, the following diagrams are provided.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. isotope.com [isotope.com]
- 5. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2'-Deoxyguanosine-13C,15N2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxyguanosine-13C,15N2, a non-hazardous, isotopically labeled nucleoside.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that standard laboratory safety protocols are followed. This includes wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Protective gloves compliant with EC Directive 89/686/EEC and standard EN374. |
| Skin and Body Protection | Standard laboratory coat or suitable protective clothing. |
| Respiratory Protection | Not typically required under normal use conditions. |
General hygiene considerations include avoiding contact with skin, eyes, or clothing. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly before breaks and after work.[1][2]
Step-by-Step Disposal Protocol
While this compound and its analogs are generally not classified as hazardous materials, it is crucial to adhere to local, regional, and national regulations for chemical waste.[3]
Step 1: Waste Classification
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[3]
-
Consult your institution's Environmental Health and Safety (EHS) office to confirm the classification of this compound according to local and regional regulations.
Step 2: Containerization
-
If the amount of waste is small, it can often be disposed of in its original container.
-
For larger quantities, use a clearly labeled, sealed container compatible with chemical waste. The label should include the full chemical name: "this compound".
Step 3: Disposal Pathway
-
For Non-Hazardous Waste: If confirmed as non-hazardous by your EHS office, the compound can typically be disposed of as general laboratory chemical waste.
-
For Hazardous Waste: In the unlikely event that it is classified as hazardous by local regulations (e.g., due to being mixed with other hazardous materials), it must be disposed of through your institution's hazardous waste management program.
Step 4: Record Keeping
-
Maintain a log of all disposed chemicals, including the name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxyguanosine-¹³C,¹⁵N₂
Essential safety protocols and logistical plans are critical for the secure and effective use of isotopically labeled compounds in research. This guide provides detailed procedural instructions for the handling and disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
For researchers, scientists, and professionals in drug development, the proper management of specialized chemical reagents is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for 2'-Deoxyguanosine-¹³C,¹⁵N₂, a stable isotope-labeled compound. Adherence to these guidelines will foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
The primary safety considerations for 2'-Deoxyguanosine-¹³C,¹⁵N₂ are dictated by the chemical properties of the parent molecule, 2'-Deoxyguanosine, as the stable isotopic labels do not alter its chemical reactivity or toxicity.[1] No radiological precautions are necessary due to the non-radioactive nature of the ¹³C and ¹⁵N isotopes.[1]
Based on the Safety Data Sheet (SDS) for 2'-Deoxyguanosine, the compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, the following PPE is required to minimize exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant Gloves | Impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable. |
| Body Protection | Laboratory Coat or Coveralls | To prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling fine powders to avoid dust formation and inhalation, or if exposure limits are exceeded.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the quality of 2'-Deoxyguanosine-¹³C,¹⁵N₂ and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the powdered form to minimize dust.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Keep the container tightly sealed.[4]
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.[4]
Disposal Plan
The disposal of waste containing stable isotope-labeled compounds like 2'-Deoxyguanosine-¹³C,¹⁵N₂ is more straightforward than for radioactive isotopes.
Waste Categorization:
-
Stable isotope-labeled waste is generally treated as common chemical waste.[]
-
It is crucial to determine if the waste is classified as hazardous based on the properties of the parent compound or any other substances it may be mixed with.
Disposal Procedure:
-
Segregation: Do not mix with radioactive waste.
-
Containerization: Collect in a suitable, clearly labeled, and sealed container.
-
Labeling: The label should identify the contents, including the presence of the isotopically labeled compound.
-
Final Disposal: Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[4] If the waste is deemed non-hazardous, it can be disposed of as normal laboratory waste.
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
